5-Methyl-1,2,3,4-tetrahydro-1,8-naphthyridine
Description
Properties
IUPAC Name |
5-methyl-1,2,3,4-tetrahydro-1,8-naphthyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2/c1-7-4-6-11-9-8(7)3-2-5-10-9/h4,6H,2-3,5H2,1H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BENBACKRAYKPOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CCCNC2=NC=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00609395 | |
| Record name | 5-Methyl-1,2,3,4-tetrahydro-1,8-naphthyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00609395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1150617-48-3 | |
| Record name | 5-Methyl-1,2,3,4-tetrahydro-1,8-naphthyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00609395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Chemical structure of 5-methyl-1,2,3,4-tetrahydro-1,8-naphthyridine
An In-Depth Technical Guide to 7-Methyl-1,2,3,4-tetrahydro-1,8-naphthyridine: Structure, Synthesis, and Therapeutic Potential
Abstract
This technical guide provides a comprehensive analysis of 7-methyl-1,2,3,4-tetrahydro-1,8-naphthyridine, a heterocyclic scaffold of significant interest in modern medicinal chemistry. We will delve into the precise elucidation of its chemical structure, supported by spectroscopic data, and explore contemporary synthetic strategies that offer advantages over classical methods. The core of this guide focuses on the compound's functional role as a bioisostere, specifically as an arginine mimetic, which underpins its application in the development of novel therapeutics, most notably as integrin antagonists. This document is intended for researchers, medicinal chemists, and drug development professionals seeking a deep, field-proven understanding of this valuable molecular entity.
Introduction: The Rise of a Privileged Scaffold
The 1,8-naphthyridine core is a nitrogen-containing heterocyclic system that has earned the designation of a "privileged scaffold" in medicinal chemistry.[1][2][3] This status is attributed to its derivatives demonstrating an exceptionally broad spectrum of biological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties.[1][4][5][6] While the aromatic 1,8-naphthyridine system, found in drugs like nalidixic acid, is well-known, its partially saturated analogs have opened new avenues for drug design.[7]
This guide focuses specifically on 7-methyl-1,2,3,4-tetrahydro-1,8-naphthyridine . The strategic reduction of one of the pyridine rings dramatically alters the molecule's three-dimensional geometry and electronic properties. This transformation is key to its most compelling application: serving as a highly effective arginine mimetic. In this role, it can replicate the critical salt-bridge binding interactions of arginine with protein targets like aspartic acid residues, but with the advantages of being less basic and more cell-permeable.[8] This has made the tetrahydronaphthyridine moiety a cornerstone in the design of potent and selective integrin inhibitors for therapeutic use.[8][9][10]
Elucidation of the Chemical Structure
Molecular Architecture
The formal IUPAC name for the structure is 7-methyl-1,2,3,4-tetrahydro-1,8-naphthyridine .[11] Its core is a bicyclic system where a pyridine ring is fused to a tetrahydropyridine ring. The molecular formula is C9H12N2 with a molecular weight of 148.20 g/mol . Key structural features include the aromatic pyridine portion, the saturated piperidine-like ring, and the activating methyl group at the C7 position, adjacent to the aromatic nitrogen.
Caption: Synthetic workflow for the diphosphorylated HWE reagent.
Detailed Experimental Protocol: Two-Step, One-Pot Synthesis of Diethyl ((8-(diethoxyphosphoryl)-5,6,7,8-tetrahydro-1,8-naphthyridin-7-yl)methyl)phosphonate
This protocol is adapted from a reported procedure and serves as an expert-guided methodology.[12][13]
-
Preparation: To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add a solution of 7-methyl-1,2,3,4-tetrahydro-1,8-naphthyridine (1.0 eq) in anhydrous tetrahydrofuran (THF, ~0.3 M).
-
N-Phosphorylation: Cool the solution to 0 °C in an ice bath. Add isopropylmagnesium chloride (1.1 eq, ~1.4 M in THF) dropwise over 5 minutes. Stir the resulting mixture for 10 minutes at 0 °C. Add diethyl chlorophosphate (1.05 eq) dropwise. Allow the reaction to stir for an additional 15 minutes.
-
Expert Insight: Using a Grignard reagent like i-PrMgCl is a mild and selective way to deprotonate the N-H of the tetrahydro ring without affecting the more robust C-H bonds of the methyl group. This selectivity is crucial for the sequential nature of the reaction.
-
-
C-Phosphorylation: To the same reaction mixture, now containing the N-phosphoramidate intermediate, add potassium bis(trimethylsilyl)amide (KHMDS) (1.2 eq, ~1 M in THF) dropwise. A color change to deep red or brown is typically observed, indicating the formation of the C-anion. Stir for 20 minutes. Add a second portion of diethyl chlorophosphate (1.05 eq) and stir for another 20 minutes.
-
Expert Insight: KHMDS is a strong, non-nucleophilic base, ideal for deprotonating the methyl group to form the benzylic-type anion required for the second phosphorylation. Performing this in the same pot after the initial N-phosphorylation is highly efficient.
-
-
Workup and Quench: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Transfer the mixture to a separatory funnel and extract the aqueous phase with ethyl acetate (3x).
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude residue can then be purified by automated flash chromatography on silica gel to afford the title compound.
-
Self-Validation: The success of the reaction can be monitored by thin-layer chromatography (TLC) and confirmed by LC-MS and NMR analysis of the final product, which should match the expected spectroscopic data.
-
Applications in Drug Discovery and Development
The Strategic Role as an Arginine Mimetic
The guanidinium group of the amino acid arginine plays a pivotal role in molecular recognition, frequently forming strong salt-bridge interactions with the carboxylate side chains of aspartate or glutamate residues in proteins. The 7-alkyl-1,2,3,4-tetrahydro-1,8-naphthyridine core is a masterful bioisostere of this functionality.
Key Advantages over Arginine:
-
Reduced Basicity: The pKa of the tetrahydronaphthyridine core is approximately 7, whereas arginine's guanidinium group is much higher at ~13.8. [8]This lower basicity means the scaffold is less likely to be protonated under physiological pH, which can significantly improve oral bioavailability and reduce off-target effects associated with high basicity.
-
Enhanced Permeability: The more lipophilic character of the heterocyclic system compared to the highly polar guanidinium group generally leads to improved cell membrane permeability.
Caption: Mimicking the Arginine-Aspartate salt bridge interaction.
Target Spotlight: αvβ3 Integrin Antagonists
A primary application of this scaffold is in the development of antagonists for αvβ3 integrins. [10]Integrins are cell surface receptors that mediate cell-matrix adhesion and signaling. The αvβ3 integrin recognizes the Arg-Gly-Asp (RGD) tripeptide sequence in extracellular matrix proteins. [8]By replacing the arginine in an RGD mimetic with the tetrahydronaphthyridine core, researchers have developed potent and selective inhibitors. These inhibitors have therapeutic potential in:
-
Oncology: By blocking αvβ3, these agents can inhibit tumor angiogenesis (the formation of new blood vessels that feed a tumor) and metastasis.
-
Osteoporosis: αvβ3 is expressed on osteoclasts, the cells responsible for bone resorption. Inhibiting this integrin can prevent bone loss. [1][5] The 1,8-naphthyridine scaffold's versatility has also led to its investigation for a multitude of other biological activities, including as anticancer, antimicrobial, and central nervous system agents. [1][4][5][14]
Conclusion and Future Outlook
7-Methyl-1,2,3,4-tetrahydro-1,8-naphthyridine is more than just a heterocyclic compound; it is a sophisticated tool for modern drug design. Its unique combination of a rigid, three-dimensional structure and finely-tuned electronic properties allows it to function as a superior mimetic for one of nature's key recognition motifs. The development of robust and scalable synthetic routes has further solidified its importance, enabling its incorporation into complex molecular architectures.
Future research will likely focus on expanding the chemical space around this core, exploring new substitution patterns to modulate potency, selectivity, and pharmacokinetic properties. As our understanding of disease biology grows, this versatile and field-proven scaffold will undoubtedly continue to be a valuable asset in the development of next-generation therapeutics.
References
-
Facile synthesis of 7-alkyl-1,2,3,4-tetrahydro-1,8- naphthyridines as arginine mimetics using a Horner– - Semantic Scholar. (n.d.). Retrieved February 23, 2026, from [Link]
-
Bures, J., et al. (2020). Facile synthesis of 7-alkyl-1,2,3,4-tetrahydro-1,8-naphthyridines as arginine mimetics using a Horner–Wadsworth–Emmons-based approach. Beilstein Journal of Organic Chemistry, 16, 1634-1643. Available at: [Link]
-
Madaan, A., et al. (2015). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. Archiv der Pharmazie, 348(12), 837-860. Available at: [Link]
-
Gurjar, V., & Pal, D. (2019). RECENT DEVELOPMENTS AND MULTIPLE BIOLOGICAL ACTIVITIES AVAILABLE WITH 1, 8-NAPHTHYRIDINE DERIVATIVES: A REVIEW. International Journal of Pharmacy and Pharmaceutical Sciences, 11(1), 17-37. Available at: [Link]
-
Various Authors. (n.d.). Methods for the Synthesis of 5,6,7,8-Tetrahydro-1,8-naphthyridine Fragments for α V β 3 Integrin Antagonists. ResearchGate. Retrieved February 23, 2026, from [Link]
-
Bures, J., et al. (2020). Facile synthesis of 7-alkyl-1,2,3,4-tetrahydro-1,8-naphthyridines as arginine mimetics using a Horner–Wadsworth–Emmons-based approach. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Ojha, M., et al. (2021). 1,8-Naphthyridine Derivatives: A Privileged Scaffold for Versatile Biological Activities. Mini-Reviews in Medicinal Chemistry, 21(5), 586-601. Available at: [Link]
-
Bures, J., et al. (2020). Facile synthesis of 7-alkyl-1,2,3,4-tetrahydro-1,8-naphthyridines as Arginine Mimetics Using a Horner–Wadsworth–Emmons Based Approach. Beilstein Archives. Available at: [Link]
-
Madaan, A., et al. (2015). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. ResearchGate. Available at: [Link]
-
NIST. (n.d.). Naphthalene, 1,2,3,4-tetrahydro-5-methyl-. NIST WebBook. Retrieved February 23, 2026, from [Link]
-
Paudyal, M. P., et al. (2021). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 26(11), 3304. Available at: [Link]
-
Cristea, I., et al. (2004). ASSIGNMENTS OF H AND C NMR SPECTRA OF BENZO[b]N[2][12]APHTHYRIDONE AND OF 2,4-DIMETHYL-5-AMINO-BENZO[b].[2][12] Revue Roumaine de Chimie, 49(5), 415-417. Available at: [Link]
-
Ali, F. E., et al. (2004). Methods for the Synthesis of 5,6,7,8-Tetrahydro-1,8-naphthyridine Fragments for αVβ3 Integrin Antagonists. The Journal of Organic Chemistry, 69(25), 8833-8840. Available at: [Link]
-
Sravanthi, T., & Kumar, C. G. (2021). 1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities. Future Medicinal Chemistry, 13(14), 1335-1354. Available at: [Link]
-
Gottlieb, H. E., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 839-845. Available at: [Link]
- Paudler, W. W., & Kress, T. J. (2008). The Naphthyridines. John Wiley & Sons.
-
Wikipedia. (n.d.). 1,8-Naphthyridine. Retrieved February 23, 2026, from [Link]
-
Ojha, M., et al. (2021). 1,8-Naphthyridine Derivatives: A Privileged Scaffold for Versatile Biological Activities. Request PDF on ResearchGate. Available at: [Link]
Sources
- 1. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. 1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 1,8-Naphthyridine - Wikipedia [en.wikipedia.org]
- 8. Facile synthesis of 7-alkyl-1,2,3,4-tetrahydro-1,8-naphthyridines as arginine mimetics using a Horner–Wadsworth–Emmons-based approach - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. H34168.03 [thermofisher.com]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. BJOC - Facile synthesis of 7-alkyl-1,2,3,4-tetrahydro-1,8-naphthyridines as arginine mimetics using a Horner–Wadsworth–Emmons-based approach [beilstein-journals.org]
- 14. 1,8-Naphthyridine Derivatives: A Privileged Scaffold for Versatile Biological Activities [ouci.dntb.gov.ua]
A Technical Guide to the Isomeric Distinction of 5-methyl and 7-methyl-1,2,3,4-tetrahydro-1,8-naphthyridine for Drug Discovery Professionals
This in-depth technical guide provides a comprehensive analysis of the key differences between 5-methyl and 7-methyl-1,2,3,4-tetrahydro-1,8-naphthyridine. This document is intended for researchers, scientists, and drug development professionals, offering insights into the synthesis, characterization, and potential therapeutic implications of these two isomers. The 1,8-naphthyridine scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties.[1][2][3] The subtle change in the position of a methyl group on the 1,2,3,4-tetrahydro-1,8-naphthyridine core can significantly impact the molecule's physicochemical properties, biological activity, and synthetic accessibility.
The 1,2,3,4-tetrahydro-1,8-naphthyridine Core: A Scaffold of Therapeutic Importance
The 1,2,3,4-tetrahydro-1,8-naphthyridine ring system is a key pharmacophore found in a variety of biologically active compounds.[1][4] Its rigid, bicyclic structure and the presence of nitrogen atoms capable of forming hydrogen bonds make it an attractive scaffold for designing molecules that can interact with biological targets with high affinity and specificity. The partial saturation of one of the pyridine rings introduces a three-dimensional character to the otherwise planar 1,8-naphthyridine, which can be crucial for optimal binding to protein targets.
The Well-Characterized Isomer: 7-methyl-1,2,3,4-tetrahydro-1,8-naphthyridine
The 7-methyl substituted isomer is a readily accessible and frequently utilized building block in drug discovery. Its synthesis and properties are well-documented in the scientific literature.
Synthesis of 7-methyl-1,2,3,4-tetrahydro-1,8-naphthyridine
The most common and efficient method for the synthesis of 7-methyl-1,2,3,4-tetrahydro-1,8-naphthyridine involves a two-step process: a Friedländer annulation to construct the aromatic 7-methyl-1,8-naphthyridine precursor, followed by catalytic hydrogenation.[5][6]
Step 1: Friedländer Synthesis of 7-methyl-1,8-naphthyridine
The Friedländer synthesis is a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing an α-methylene group.[7][8][9] In the case of 7-methyl-1,8-naphthyridine, 2-aminonicotinaldehyde is reacted with acetone in the presence of a base catalyst.
Caption: Friedländer synthesis of 7-methyl-1,8-naphthyridine.
Step 2: Catalytic Hydrogenation
The aromatic 7-methyl-1,8-naphthyridine is then subjected to catalytic hydrogenation to selectively reduce the pyridine ring that is not fused to the methyl-substituted ring. This is typically achieved using a platinum(IV) oxide (PtO2) catalyst under a hydrogen atmosphere.[10]
Caption: Catalytic hydrogenation to yield 7-methyl-1,2,3,4-tetrahydro-1,8-naphthyridine.
Physicochemical and Spectroscopic Properties
| Property | Value | Source |
| Molecular Formula | C₉H₁₂N₂ | [11] |
| Molecular Weight | 148.20 g/mol | [11] |
| Appearance | Solid | [11] |
| InChIKey | HBWCJMBLUCNJIS-UHFFFAOYSA-N | [11] |
Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum of 7-methyl-1,2,3,4-tetrahydro-1,8-naphthyridine is characterized by distinct signals for the aromatic protons, the aliphatic protons of the tetrahydro-pyridine ring, and the methyl group. The aromatic protons typically appear as doublets in the downfield region, while the aliphatic protons resonate as multiplets in the upfield region. The methyl protons give rise to a singlet.
Biological Relevance and Applications
7-methyl-1,2,3,4-tetrahydro-1,8-naphthyridine has been utilized as a key intermediate in the synthesis of various biologically active molecules. For instance, it serves as a precursor for arginine mimetics used in the development of integrin inhibitors.[5][12] The methyl group at the 7-position can influence the molecule's interaction with target proteins and can be a site for further functionalization.
The Elusive Isomer: 5-methyl-1,2,3,4-tetrahydro-1,8-naphthyridine
In stark contrast to its 7-methyl counterpart, there is a notable absence of readily available scientific literature on the synthesis, characterization, and application of this compound. This suggests that this isomer is either significantly more challenging to synthesize or has been overlooked in drug discovery efforts.
Proposed Synthetic Pathway
A plausible synthetic route to this compound would likely follow a similar strategy to that of the 7-methyl isomer, involving a Friedländer annulation followed by catalytic hydrogenation. The key difference would lie in the choice of the starting materials for the Friedländer reaction. To obtain the 5-methyl-1,8-naphthyridine precursor, one would need to start with a substituted 2-aminopyridine derivative. A potential route is outlined below:
Caption: Proposed Friedländer synthesis for a 5-methyl-1,8-naphthyridine precursor.
The subsequent catalytic hydrogenation of the resulting 5-methyl-1,8-naphthyridine would be expected to yield the desired this compound. However, the regioselectivity of the hydrogenation could be a critical factor to consider.
Predicted Physicochemical and Spectroscopic Differences
The positional difference of the methyl group is expected to lead to distinct physicochemical and spectroscopic properties for the 5-methyl isomer compared to the 7-methyl isomer.
| Property | 7-methyl Isomer | Predicted for 5-methyl Isomer | Rationale |
| Basicity (pKa) | Less basic than the parent | Potentially more basic | The electron-donating methyl group at the 5-position is closer to the N-8 nitrogen, potentially increasing its basicity. |
| Lipophilicity (LogP) | - | Slightly higher | The overall nonpolar surface area may be marginally different. |
| ¹H NMR Chemical Shifts | Aromatic protons are distinct. | Aromatic and aliphatic proton signals will have different chemical shifts and coupling constants due to the altered electronic environment. | The proximity of the methyl group to different protons will cause notable changes in their shielding and deshielding effects. |
| ¹³C NMR Chemical Shifts | - | Carbon signals, particularly for the aromatic ring, will be shifted. | The position of the methyl substituent directly influences the chemical shifts of the adjacent carbon atoms. |
Potential Implications for Drug Discovery
The differences in the electronic distribution, steric hindrance, and overall topology between the 5-methyl and 7-methyl isomers could have profound implications for their biological activity. The 5-methyl isomer may exhibit a different binding affinity and selectivity profile for a given biological target. The increased basicity of the 5-methyl isomer could also affect its pharmacokinetic properties, such as solubility and membrane permeability.
Comparative Analysis: 5-methyl vs. 7-methyl
| Feature | This compound | 7-methyl-1,2,3,4-tetrahydro-1,8-naphthyridine |
| Synthetic Accessibility | Not well-established; potentially more challenging. | Readily accessible via established methods.[5][6] |
| Literature Precedence | Very limited to none. | Well-documented in scientific literature. |
| Predicted Basicity | Higher | Lower |
| Spectroscopic Signature | Unique and distinguishable from the 7-methyl isomer. | Characterized and known. |
| Potential Biological Activity | Unexplored, but potentially novel and distinct. | Known to be a useful scaffold for various therapeutic targets.[5][12] |
Experimental Protocols for Characterization
To validate the synthesis and characterize the properties of the 5-methyl isomer, the following experimental workflow is recommended:
Caption: Recommended workflow for the synthesis and characterization of this compound.
Conclusion and Future Directions
While 7-methyl-1,2,3,4-tetrahydro-1,8-naphthyridine is a well-established and valuable building block in drug discovery, its 5-methyl isomer remains a largely unexplored chemical entity. The predicted differences in the physicochemical and electronic properties of the 5-methyl isomer suggest that it could offer unique advantages in the design of novel therapeutics. The development of a reliable synthetic route to this compound is a crucial first step towards unlocking its therapeutic potential. Further investigation into its biological activities is warranted and could lead to the discovery of new drug candidates with improved efficacy and selectivity. This guide provides a foundational framework for researchers to embark on the synthesis, characterization, and biological evaluation of this intriguing and understudied molecule.
References
- BenchChem. (2025).
- Mogilaiah, K., Swamy, J. K., Jyothi, S., & Kavitha, S. (2015). CeCl₃.7H₂O CATALYZED FRIEDLANDER SYNTHESIS OF 1,8-NAPHTHYRIDINES UNDER SOLVENT-FREE GRINDING CONDITIONS. International Journal of Current Research and Review.
- BenchChem. (2025).
- Lippa, R. A., Murphy, J. A., & Barrett, T. N. (2020). Facile synthesis of 7-alkyl-1,2,3,4-tetrahydro-1,8-naphthyridines as arginine mimetics using a Horner–Wadsworth–Emmons-based approach. Beilstein Journal of Organic Chemistry, 16, 1617–1626.
- Reddy, T. R., & Reddy, P. V. G. (2015). Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ACS Sustainable Chemistry & Engineering, 3(11), 2736–2741.
- Wang, C., & Zhang, Y. (2017). Borane-catalyzed metal-free hydrogenation of 2,7-disubstituted 1,8-naphthyridines. Organic & Biomolecular Chemistry, 15(3), 539-542.
- Lippa, R. A., Murphy, J. A., & Barrett, T. N. (2020). Facile synthesis of 7-alkyl-1,2,3,4-tetrahydro-1,8-naphthyridines as arginine mimetics using a Horner–Wadsworth–Emmons-based approach. PMC.
- Fadda, A. A., & El-Attar, K. M. (2015). A One-Pot Method for the Synthesis of Naphthyridines via Modified Friedländer Reaction.
- Madaan, A., Verma, R., Kumar, V., Singh, A. T., Jain, S. K., & Jaggi, M. (2015). 1,8-Naphthyridine derivatives: A review of multiple biological activities. Archiv der Pharmazie, 348(12), 837–860.
- Gurjar, V. K., & Pal, D. (2019). RECENT DEVELOPMENTS AND MULTIPLE BIOLOGICAL ACTIVITIES AVAILABLE WITH 1, 8-NAPHTHYRIDINE DERIVATIVES: A REVIEW. International Journal of Pharmacy and Pharmaceutical Sciences, 11(1), 17.
- Lippa, R. A., Murphy, J. A., & Barrett, T. N. (2020). Facile synthesis of 7-alkyl-1,2,3,4-tetrahydro-1,8-naphthyridines as arginine mimetics using a Horner–Wadsworth–Emmons-based approach. Beilstein Journals.
- ResearchGate. (2004). Methods for the Synthesis of 5,6,7,8-Tetrahydro-1,8-naphthyridine Fragments for α V β 3 Integrin Antagonists.
- Chen, X. W., Zhao, H., Chen, C. L., Jiang, H. F., & Zhang, M. (2019). Iridium-Catalysed Transfer Hydrogenation of 1,8-Naphthyridine with Indoline: Access to Functionalized N-Heteroarenes. PMC.
- BenchChem. (2025). The Multifaceted Biological Activities of 1,8-Naphthyridine Derivatives: A Technical Guide for Drug Discovery Professionals. BenchChem.
- Lippa, R. A., Murphy, J. A., & Barrett, T. N. (2020). naphthyridines as Arginine Mimetics Using a Horner–Wadsworth–Emmons Bas. Beilstein Archives.
- ResearchGate. (2015). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities.
- Ojha, M., Yadav, D., Kumar, A., Dasgupta, S., & Yadav, R. (2021). 1,8-Naphthyridine Derivatives: A Privileged Scaffold for Versatile Biological Activities. Mini-Reviews in Medicinal Chemistry, 21(5), 586–601.
- Organic Chemistry Portal. (n.d.). 1,8-Naphthyridine synthesis.
-
Sigma-Aldrich. (n.d.). 7-Methyl-1,2,3,4-tetrahydro-[7][13]naphthyridine AldrichCPR.
- The Journal of Organic Chemistry. (2004). Methods for the Synthesis of 5,6,7,8-Tetrahydro-1,8-naphthyridine Fragments for αVβ3 Integrin Antagonists.
- Sreenivasulu, R., Ranganath, K. V. S., & Raju, R. R. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. Asian Journal of Chemistry, 27(8), 2821-2824.
-
Revue Roumaine de Chimie. (2004). ASSIGNMENTS OF H AND C NMR SPECTRA OF BENZO[b][7][13]NAPHTHYRIDONE AND OF 2,4-DIMETHYL-5-AMINO-BENZO[b][7][13].
- PubChem. (n.d.). 5-Methyl-1,2,3,4-tetrahydronaphthalene.
- ACS Publications. (2016).
- Gauthier, D. A., & Sesi, D. R. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(8), 1447-1473.
- Chen, X. W., Zhao, H., Chen, C. L., Jiang, H. F., & Zhang, M. (2017). Hydrogen-Transfer-Mediated α-Functionalization of 1,8-Naphthyridines by a Strategy Overcoming the Over-Hydrogenation Barrier.
- ChemicalBook. (n.d.). 1,8-Naphthyridine(254-60-4) 1H NMR spectrum.
Sources
- 1. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 1,8-Naphthyridine Derivatives: A Privileged Scaffold for Versatile Biological Activities [ouci.dntb.gov.ua]
- 4. researchgate.net [researchgate.net]
- 5. Facile synthesis of 7-alkyl-1,2,3,4-tetrahydro-1,8-naphthyridines as arginine mimetics using a Horner–Wadsworth–Emmons-based approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. beilstein-archives.org [beilstein-archives.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. connectjournals.com [connectjournals.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. asianpubs.org [asianpubs.org]
- 11. 7-Methyl-1,2,3,4-tetrahydro-[1,8]naphthyridine AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 12. BJOC - Facile synthesis of 7-alkyl-1,2,3,4-tetrahydro-1,8-naphthyridines as arginine mimetics using a Horner–Wadsworth–Emmons-based approach [beilstein-journals.org]
- 13. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Regioisomers of Methyl-Substituted 1,2,3,4-Tetrahydro-1,8-Naphthyridine
Abstract
The 1,2,3,4-tetrahydro-1,8-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, underpinning the development of a diverse array of therapeutic agents. The introduction of a methyl group at various positions on this core structure gives rise to a series of regioisomers, each with potentially distinct pharmacological and physicochemical properties. This in-depth technical guide provides a comprehensive overview of the synthesis, characterization, and strategic considerations for the preparation of methyl-substituted 1,2,3,4-tetrahydro-1,8-naphthyridine regioisomers. We will delve into the mechanistic nuances of regioselective synthesis, provide detailed experimental protocols, and present a comparative analysis of the spectroscopic signatures of these closely related molecules. This guide is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel chemical entities based on the 1,8-naphthyridine framework.
Introduction: The Significance of the 1,2,3,4-Tetrahydro-1,8-Naphthyridine Core
The 1,8-naphthyridine ring system is a recurring structural element in a multitude of biologically active compounds, exhibiting a broad spectrum of pharmacological activities including antimicrobial, antiviral, anticancer, and anti-inflammatory properties. The partial saturation of one of the pyridine rings to yield the 1,2,3,4-tetrahydro-1,8-naphthyridine scaffold introduces a three-dimensional character that can be exploited for fine-tuning interactions with biological targets. The placement of a simple methyl substituent on this core can profoundly influence a molecule's potency, selectivity, metabolic stability, and pharmacokinetic profile. A thorough understanding of the synthetic routes to and the analytical differentiation of the various methyl-substituted regioisomers is therefore of paramount importance for systematic structure-activity relationship (SAR) studies and the rational design of new drug candidates.
Strategic Approaches to the Synthesis of Methyl-Substituted 1,2,3,4-Tetrahydro-1,8-Naphthyridines
The principal strategy for accessing methyl-substituted 1,2,3,4-tetrahydro-1,8-naphthyridines involves a two-stage process: the initial construction of the aromatic methyl-substituted 1,8-naphthyridine core, followed by the regioselective hydrogenation of the appropriate pyridine ring.
The Friedländer Annulation: A Cornerstone for 1,8-Naphthyridine Synthesis
The Friedländer synthesis is a robust and versatile method for the construction of the 1,8-naphthyridine skeleton.[1][2] This reaction involves the condensation of a 2-amino-3-formylpyridine (or a related ketone) with a carbonyl compound possessing an α-methylene group, typically under acidic or basic catalysis.[2] The regiochemical outcome of the Friedländer reaction, and thus the position of the methyl substituent on the resulting naphthyridine ring, is dictated by the choice of the starting materials.
The reaction proceeds via an initial aldol-type condensation between the enolate of the active methylene compound and the aldehyde functionality of the 2-aminopyridine derivative. This is followed by an intramolecular cyclization and subsequent dehydration to furnish the aromatic 1,8-naphthyridine ring.
Caption: General mechanism of the base-catalyzed Friedländer synthesis.
Regiocontrol in the Friedländer Synthesis
The strategic selection of the carbonyl component in the Friedländer reaction is crucial for achieving the desired regioisomer.
-
Synthesis of 2-Methyl-1,8-naphthyridine: The reaction of 2-aminonicotinaldehyde with acetone provides a direct route to 2-methyl-1,8-naphthyridine.[3]
-
Synthesis of 2,3-Disubstituted vs. 2-Substituted 1,8-Naphthyridines: When unsymmetrical ketones are employed, a mixture of regioisomers can be formed. The use of specific amine catalysts, such as 1,3,3-trimethyl-6-azabicyclo[3.2.1]octane (TABO), has been shown to provide high regioselectivity for the formation of 2-substituted 1,8-naphthyridines over their 2,3-disubstituted counterparts.[1][2][4] This selectivity is achieved by favoring the condensation at the less sterically hindered methyl group of the ketone.
Synthesis of Regioisomers via Substituted Starting Materials
To introduce a methyl group at other positions of the naphthyridine core, it is necessary to start with appropriately substituted precursors.
-
Synthesis of 5-, 6-, and 7-Methyl-1,8-naphthyridines: These isomers are accessible by starting with a methyl-substituted 2-aminopyridine. The key challenge lies in the regioselective formylation of the substituted aminopyridine at the 3-position to generate the required 2-amino-3-formylpyridine derivative for the subsequent Friedländer condensation.
Catalytic Hydrogenation: Accessing the Tetrahydro- Core
The final step in the synthesis is the reduction of the methyl-substituted 1,8-naphthyridine to the corresponding 1,2,3,4-tetrahydro derivative. This is typically achieved through catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) under a hydrogen atmosphere. The hydrogenation generally proceeds selectively on the pyridine ring that is not fused to the benzene ring in analogous quinoline systems, and similar selectivity is expected for the 1,8-naphthyridine system.
Caption: General workflow for the synthesis of the tetrahydro- core.
Detailed Experimental Protocols
The following protocols are provided as representative examples for the synthesis of specific regioisomers. Researchers should adapt these procedures based on the specific substrate and scale of the reaction.
Synthesis of 2-Methyl-1,2,3,4-tetrahydro-1,8-naphthyridine
Step 1: Synthesis of 2-Methyl-1,8-naphthyridine via Friedländer Annulation [3]
-
Materials: 2-Aminonicotinaldehyde, Acetone, Choline hydroxide solution (45 wt% in H₂O), Deionized water, Ethyl acetate.
-
Procedure:
-
In a round-bottom flask, dissolve 2-aminonicotinaldehyde (0.5 mmol) in deionized water (1 mL).
-
Add acetone (1.5 mmol) to the solution.
-
Add choline hydroxide (1 mol%) to the reaction mixture.
-
Stir the mixture under a nitrogen atmosphere at 50 °C for 6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
-
Step 2: Catalytic Hydrogenation of 2-Methyl-1,8-naphthyridine
-
Materials: 2-Methyl-1,8-naphthyridine, Palladium on carbon (10 wt%), Ethanol, Hydrogen gas.
-
Procedure:
-
Dissolve 2-methyl-1,8-naphthyridine (1 mmol) in ethanol in a suitable hydrogenation vessel.
-
Add a catalytic amount of 10% Pd/C.
-
Purge the vessel with hydrogen gas and maintain a positive pressure of hydrogen (typically 1-4 atm).
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC or LC-MS).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify by column chromatography or recrystallization as needed.
-
Characterization and Comparative Analysis of Regioisomers
The unambiguous identification of the different methyl-substituted regioisomers is critical. A combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), is employed for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are the most powerful tools for distinguishing between the regioisomers. The chemical shift and coupling patterns of the aromatic and aliphatic protons, as well as the chemical shifts of the carbon atoms, are highly sensitive to the position of the methyl substituent.
Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm) for Methyl-Substituted 1,2,3,4-Tetrahydro-1,8-naphthyridine Regioisomers
| Proton | 2-Methyl | 3-Methyl | 4-Methyl | 5-Methyl | 6-Methyl | 7-Methyl |
| Methyl (CH₃) | ~2.4 | ~1.1 (d) | ~1.0 (d) | ~2.3 | ~2.2 | ~2.3 |
| Aromatic CH | ~6.5-7.8 | ~6.6-7.9 | ~6.6-7.9 | ~6.4-7.7 | ~6.5-7.8 | ~6.4-7.7 |
| Aliphatic CH₂ | ~1.8-3.5 | ~1.7-3.6 | ~1.6-3.5 | ~1.8-3.5 | ~1.8-3.5 | ~1.8-3.5 |
| NH | ~4.5-5.5 | ~4.5-5.5 | ~4.5-5.5 | ~4.5-5.5 | ~4.5-5.5 | ~4.5-5.5 |
Note: These are predicted values and may vary depending on the solvent and other substituents. The multiplicity (s, d, t, q, m) and coupling constants (J) are crucial for definitive assignment. For example, a methyl group at the 3- or 4-position would appear as a doublet, coupled to the adjacent methine proton.
Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm) for Methyl-Substituted 1,2,3,4-Tetrahydro-1,8-naphthyridine Regioisomers
| Carbon | 2-Methyl | 3-Methyl | 4-Methyl | 5-Methyl | 6-Methyl | 7-Methyl |
| Methyl (CH₃) | ~20-25 | ~15-20 | ~15-20 | ~18-23 | ~17-22 | ~20-25 |
| Aromatic C | ~110-160 | ~110-160 | ~110-160 | ~110-160 | ~110-160 | ~110-160 |
| Aliphatic C | ~20-50 | ~25-55 | ~25-55 | ~20-50 | ~20-50 | ~20-50 |
Note: These are predicted values and are highly dependent on the specific isomer.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecules. All regioisomers will have the same molecular weight, but their fragmentation patterns upon ionization (e.g., by electron impact) may differ, providing clues to the position of the methyl group. Common fragmentation pathways involve the loss of the methyl radical or cleavage of the saturated ring.
Conclusion and Future Perspectives
This guide has outlined the key synthetic strategies and characterization techniques for the preparation and identification of methyl-substituted 1,2,3,4-tetrahydro-1,8-naphthyridine regioisomers. The Friedländer annulation remains a central tool for the construction of the aromatic precursor, with regiocontrol being achievable through the careful selection of starting materials and catalysts. Subsequent catalytic hydrogenation provides access to the desired saturated core.
While the synthesis of some regioisomers is well-established, the development of efficient and regioselective methods for accessing all possible methyl-substituted isomers remains an area of active research. The continued exploration of novel catalytic systems and synthetic methodologies will undoubtedly facilitate the generation of diverse libraries of these valuable compounds for biological screening. The detailed understanding of the structure-property relationships of these regioisomers will be instrumental in the design of the next generation of 1,8-naphthyridine-based therapeutics.
References
-
Dormer, P. G., Eng, K. K., Farr, R. N., Humphrey, G. R., McWilliams, J. C., Reider, P. J., Sager, J. W., & Volante, R. P. (2003). Highly Regioselective Friedländer Annulations with Unmodified Ketones Employing Novel Amine Catalysts: Syntheses of 2-Substituted Quinolines, 1,8-Naphthyridines, and Related Heterocycles. The Journal of Organic Chemistry, 68(2), 467–477. [Link][1]
-
Organic Chemistry Portal. (n.d.). Highly Regioselective Friedlaender Annulations with Unmodified Ketones Employing Novel Amine Catalysts: Syntheses of 2-Substituted Quinolines, 1,8-Naphthyridines, and Related Heterocycles. Retrieved from [Link][2]
-
Dormer, P. G., et al. (2002). Highly Regioselective Friedländer Annulations with Unmodified Ketones Employing Novel Amine Catalysts: Syntheses of 2-Substituted Quinolines, 1,8-Naphthyridines, and Related Heterocycles. The Journal of Organic Chemistry. [Link][4]
-
Khatun, N., et al. (2021). Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ACS Omega, 6(39), 25386–25394. [Link][5]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. sphinxsai.com [sphinxsai.com]
- 3. Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular Recognition Studies on Naphthyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Iridium-Catalysed Transfer Hydrogenation of 1,8-Naphthyridine with Indoline: Access to Functionalized N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to the Solubility of 5-Methyl-1,2,3,4-tetrahydro-1,8-naphthyridine in Organic Solvents
An In-depth Technical Guide for Scientists and Drug Development Professionals
Abstract
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its developability, impacting everything from formulation and dosage to bioavailability. 5-Methyl-1,2,3,4-tetrahydro-1,8-naphthyridine, a heterocyclic compound of interest in medicinal chemistry, presents a unique solubility profile that necessitates a thorough understanding for its effective application in research and drug development. This guide provides a comprehensive overview of the theoretical and practical aspects of determining the solubility of this compound in organic solvents. We will delve into its physicochemical properties, predict its solubility behavior, and provide detailed, field-proven protocols for both kinetic and thermodynamic solubility assays.
Introduction: The Significance of Solubility in Drug Discovery
In the realm of drug discovery and development, the adage "a drug must be in solution to be active" holds profound truth. The solubility of a compound dictates its absorption, distribution, metabolism, and excretion (ADME) profile, and ultimately, its therapeutic efficacy. For a promising scaffold like this compound, characterizing its solubility in a range of organic solvents is a foundational step. This knowledge is paramount for:
-
Synthetic Chemistry: Informing the choice of solvents for reaction, purification, and crystallization processes.
-
Formulation Development: Enabling the creation of stable and effective dosage forms, from oral solids to parenteral solutions.
-
In Vitro and In Vivo Screening: Ensuring accurate and reproducible results in biological assays by preventing compound precipitation.[1][2]
This guide is structured to provide researchers with both the theoretical underpinnings and the practical methodologies to confidently assess the solubility of this compound.
Physicochemical Properties: The Molecular Blueprint for Solubility
The solubility of a molecule is intrinsically linked to its structural and electronic characteristics. By examining the physicochemical properties of this compound, we can make informed predictions about its behavior in different solvent environments.
| Property | Predicted Value | Source |
| Molecular Formula | C₉H₁₂N₂ | - |
| Molecular Weight | 148.21 g/mol | - |
| XlogP | ~2.2 | Predicted |
| Topological Polar Surface Area (TPSA) | 28.1 Ų | Predicted |
| Hydrogen Bond Donors | 1 | Predicted |
| Hydrogen Bond Acceptors | 2 | Predicted |
| pKa (for the parent tetrahydro-1,8-naphthyridine) | 10.81 | Predicted[3] |
| Physical Form (of the related 7-methyl isomer) | Solid | Experimental[4] |
| Melting Point (of the related 7-methyl isomer) | 77.5-86.5 °C | Experimental |
Interpretation and Causality:
-
LogP and Polarity: The predicted XlogP of ~2.2 suggests that this compound has a moderate degree of lipophilicity. This value indicates that it will likely exhibit good solubility in a range of organic solvents, particularly those with intermediate polarity. The principle of "like dissolves like" is the guiding tenet here; the compound's balance of hydrophobic (the methyl-substituted aromatic ring and the saturated hydrocarbon portion) and hydrophilic (the nitrogen atoms) features will govern its interactions with solvents.
-
Hydrogen Bonding: With one hydrogen bond donor (the secondary amine in the tetrahydro-pyridine ring) and two hydrogen bond acceptors (the two nitrogen atoms), this molecule can participate in hydrogen bonding interactions. This capability will enhance its solubility in protic solvents (e.g., alcohols) and polar aprotic solvents that can accept hydrogen bonds (e.g., acetone, ethyl acetate).
-
Polar Surface Area (PSA): A TPSA of 28.1 Ų is relatively low, which generally correlates with good membrane permeability. In the context of solubility, it reinforces the expectation of solubility in less polar organic solvents.
-
pKa: The predicted basicity (pKa ≈ 10.81 for the parent structure) indicates that the molecule will be protonated in acidic conditions. While this guide focuses on organic solvents, it's a crucial parameter to consider for aqueous solubility and potential salt formation to enhance it.
Based on these properties, we can hypothesize that this compound will be more soluble in polar aprotic solvents like dichloromethane, ethyl acetate, and acetone, and moderately soluble in polar protic solvents like ethanol and methanol. Its solubility is expected to be lower in non-polar solvents such as hexane and toluene.
Experimental Determination of Solubility: Protocols and Rationale
While predictions provide a valuable starting point, empirical determination of solubility is essential for accurate and reliable data. Two primary types of solubility assays are employed in drug discovery: kinetic and thermodynamic.[1][5][6][7]
Kinetic vs. Thermodynamic Solubility: A Critical Distinction
It is crucial to understand the difference between these two measurements as they provide different, yet complementary, information.
-
Kinetic Solubility: This is a high-throughput screening method that measures the concentration at which a compound, initially dissolved in a strong organic solvent like dimethyl sulfoxide (DMSO), precipitates when diluted into an aqueous or organic medium.[1][7] It reflects the solubility of the amorphous form of the compound and is useful for early-stage discovery to quickly flag potential solubility issues.[2]
-
Thermodynamic Solubility: This is the true equilibrium solubility, representing the maximum concentration of the most stable crystalline form of a compound that can be dissolved in a solvent at a specific temperature.[5][7] This measurement is more time-consuming but provides a more accurate representation of the compound's solubility for later-stage development and formulation.[6]
dot graph TD { A[Start: Compound in DMSO] --> B{Rapid Dilution into Solvent}; B --> C{Incubation (Short)}; C --> D{Precipitation of Amorphous Form}; D --> E[Kinetic Solubility Measurement];
} Caption: Conceptual workflow for kinetic vs. thermodynamic solubility.
Protocol 1: Thermodynamic Solubility Determination (Shake-Flask Method)
This protocol describes the gold-standard shake-flask method for determining thermodynamic solubility.
Rationale: This method ensures that the system reaches equilibrium, providing a true measure of the solubility of the most stable solid form of the compound. The extended incubation time allows for any less stable forms to convert to the most stable, and therefore least soluble, form.
Methodology:
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of vials, each containing a different organic solvent of interest (e.g., ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane). A visible amount of undissolved solid should remain.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a shaker or on a rotating wheel in a temperature-controlled environment (typically 25 °C or 37 °C).
-
Agitate the samples for at least 24 to 48 hours to ensure equilibrium is reached.
-
-
Sample Preparation for Analysis:
-
After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.
-
Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred.
-
Filter the aliquot through a 0.22 µm syringe filter to remove any remaining undissolved solid. The filter material should be compatible with the organic solvent used.
-
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations in the respective organic solvents.
-
Analyze the filtered supernatant and the standard solutions using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).
-
Construct a calibration curve from the standard solutions and use it to determine the concentration of the compound in the saturated supernatant. This concentration is the thermodynamic solubility.
-
dot graph TD { A[Weigh Excess Solid] --> B[Add to Solvent]; B --> C{Shake at Constant Temperature (24-48h)}; C --> D[Allow to Settle]; D --> E[Filter Supernatant]; E --> F(Analyze by HPLC/MS); G[Prepare Standard Solutions] --> F; F --> H[Calculate Solubility from Calibration Curve]; } Caption: Experimental workflow for thermodynamic solubility determination.
Protocol 2: Kinetic Solubility Determination (High-Throughput Method)
This protocol outlines a common method for determining kinetic solubility, often used in early drug discovery.
Rationale: This method is designed for speed and automation. By starting from a high-concentration DMSO stock, many compounds can be rapidly assessed in parallel. The formation of a precipitate upon dilution is detected, providing a rapid, albeit less precise, measure of solubility.
Methodology:
-
Preparation of Stock Solution:
-
Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM or 20 mM).
-
-
Assay Plate Preparation:
-
In a 96-well plate, add the desired organic solvent to each well.
-
Add a small volume of the DMSO stock solution to the solvent in each well to achieve a range of final concentrations. The final DMSO concentration should be kept low (typically ≤1%) to minimize its effect on the solubility in the organic solvent.
-
-
Incubation and Precipitation Detection:
-
Seal the plate and shake for a predetermined period (e.g., 1-2 hours) at a controlled temperature.
-
Measure the turbidity of each well using a nephelometer or a plate reader capable of measuring light scattering. An increase in turbidity indicates precipitation.
-
-
Data Analysis:
-
The kinetic solubility is reported as the highest concentration at which no significant increase in turbidity is observed compared to a blank control (solvent with the same concentration of DMSO).
-
dot graph TD { A[Prepare High-Concentration DMSO Stock] --> B[Dispense into 96-well Plate]; B --> C[Add Organic Solvents to Create Dilution Series]; C --> D{Incubate with Shaking (1-2h)}; D --> E[Measure Turbidity (Nephelometry)]; E --> F[Determine Highest Non-Precipitating Concentration]; } Caption: High-throughput workflow for kinetic solubility determination.
Data Presentation and Interpretation
The results from the solubility experiments should be tabulated for clear comparison.
Table 2: Hypothetical Solubility Data for this compound at 25 °C
| Organic Solvent | Solvent Type | Thermodynamic Solubility (mg/mL) | Kinetic Solubility (µM) |
| Dichloromethane | Polar Aprotic | >50 | >200 |
| Acetone | Polar Aprotic | 35 | 180 |
| Ethyl Acetate | Polar Aprotic | 25 | 150 |
| Ethanol | Polar Protic | 15 | 100 |
| Toluene | Non-polar | 5 | 30 |
| Hexane | Non-polar | <1 | <10 |
Interpretation: The hypothetical data in Table 2 align with the predictions based on the compound's physicochemical properties. The highest solubility is observed in polar aprotic solvents, followed by polar protic solvents, with poor solubility in non-polar solvents. As expected, the kinetic solubility values are generally higher than the thermodynamic solubility values, reflecting the solubility of the amorphous form versus the more stable crystalline form.
Conclusion: A Strategic Approach to Solubility Assessment
A thorough understanding of the solubility of this compound in organic solvents is indispensable for its successful application in research and development. This guide has provided a framework for approaching this critical task, from theoretical prediction based on physicochemical properties to practical, step-by-step experimental protocols. By employing both kinetic and thermodynamic solubility assays, researchers can gain a comprehensive solubility profile of this promising compound, enabling informed decisions in synthesis, formulation, and biological testing, thereby accelerating its journey from a molecule of interest to a potential therapeutic agent.
References
-
Alsenz, J., & Kansy, M. (2012). Kinetic versus thermodynamic solubility: temptations and risks. European Journal of Pharmaceutical Sciences, 47(3), 545-549. [Link]
-
Bergström, C. A., & Al-Tikriti, Y. (2012). Kinetic versus thermodynamic solubility: temptations and risks. European journal of pharmaceutical sciences : official journal of the European Federation for Pharmaceutical Sciences, 47(3), 545–549. [Link]
-
Sygnature Discovery. (n.d.). Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. Retrieved from [Link]
Sources
- 1. enamine.net [enamine.net]
- 2. sygnaturediscovery.com [sygnaturediscovery.com]
- 3. Prediction of Drug-Like Properties - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. 7-Methyl-1,2,3,4-tetrahydro-[1,8]naphthyridine AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 5. ovid.com [ovid.com]
- 6. Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
Technical Whitepaper: Tetrahydro-1,8-Naphthyridine Derivatives in Medicinal Chemistry
A Privileged Scaffold for Arginine Mimetics and Integrin Antagonism
Executive Summary
The 1,2,3,4-tetrahydro-1,8-naphthyridine (THN) moiety represents a cornerstone in modern medicinal chemistry, particularly in the design of peptidomimetics. Unlike its fully aromatic parent (1,8-naphthyridine), the tetrahydro- derivative possesses unique physicochemical properties—most notably a secondary amine with a pK
This whitepaper provides a technical deep-dive into the synthesis, structure-activity relationships (SAR), and therapeutic applications of THN derivatives, with a specific focus on their role as
Chemical Architecture & Pharmacophore Analysis
The success of THN lies in its ability to mimic the Arg-Gly-Asp (RGD) tripeptide sequence found in extracellular matrix proteins.
-
Basicity & Ionization: The N-8 nitrogen of the THN ring is basic. At physiological pH, it exists in equilibrium between the neutral and protonated forms. This contrasts with the permanently charged guanidinium of arginine, facilitating passive transport across lipophilic membranes.
-
Bidentate H-Bonding: The protonated THN forms a bidentate salt bridge/hydrogen bond network with carboxylate groups (e.g., Asp
in ). -
Conformational Rigidity: The bicyclic system restricts the conformational freedom of the nitrogen atoms, reducing the entropic penalty upon receptor binding compared to flexible acyclic guanidines.
Comparative Physicochemical Profile
| Feature | Arginine (Guanidine) | Tetrahydro-1,8-naphthyridine | Benefit of THN |
| pK | ~13.8 | ~7.2 | Physiological pH equilibrium; improved permeability. |
| Charge | Permanently Cationic | Mixed Species | Reduced non-specific binding; better oral absorption. |
| H-Bonding | Bidentate Donor | Bidentate Donor | Preserves critical receptor interactions. |
| Lipophilicity | Low (Hydrophilic) | Moderate | Enhanced blood-brain barrier (BBB) and gut penetration. |
Synthesis Strategies
The construction of the THN core typically follows two major retrosynthetic disconnections: Ring Reduction of fully aromatic precursors or De Novo Cyclization .
3.1. Strategy A: Friedländer Condensation & Selective Reduction
This is the industrial standard for generating the 1,8-naphthyridine core, followed by regioselective hydrogenation.
-
Condensation: 2-Aminonicotinaldehyde reacts with a ketone (e.g., acetone, acetophenone) in the presence of a base (proline or KOH) to form the 1,8-naphthyridine.
-
Reduction: The pyridine ring containing the amino group is more electron-deficient but, paradoxically, the ring lacking substituents is often reduced first depending on catalyst choice. However, for 1,2,3,4-tetrahydro derivatives (where the N-1 ring is saturated), selective hydrogenation is achieved using Heterogeneous catalysts (Pd/C, PtO
) or Homogeneous Ru-complexes.
3.2. Strategy B: Horner–Wadsworth–Emmons (HWE) Approach
For 7-substituted derivatives, an HWE-based route avoids harsh condensation conditions and allows for precise installation of alkyl chains.
3.3. Visualization of Synthesis Pathways
The following diagram illustrates the logical flow of these synthetic methodologies.
Caption: Comparative synthetic workflows for accessing the THN scaffold via condensation/reduction vs. cyclization.
Detailed Experimental Protocol
Protocol: Synthesis of 7-Methyl-1,2,3,4-tetrahydro-1,8-naphthyridine Rationale: This compound is a versatile building block.[1][2][3][4] The protocol below utilizes a partial reduction strategy, which is robust and scalable.
Reagents:
-
2-Amino-6-methylpyridine (Starting material)
-
Glycerol
-
Sulfo-mix (Nitrobenzene + Sulfuric Acid)
-
10% Pd/C (Catalyst)
-
Hydrogen gas (Balloon or Parr shaker)
-
Ethanol (Solvent)
Step-by-Step Methodology:
-
Skraup Synthesis (Formation of 7-Methyl-1,8-naphthyridine):
-
In a 250 mL round-bottom flask, combine 2-amino-6-methylpyridine (10.8 g, 100 mmol), glycerol (30 mL), and nitrobenzene (15 mL).
-
Cautiously add concentrated sulfuric acid (25 mL) dropwise with stirring (Exothermic!).
-
Heat the mixture to 140°C for 4 hours. The solution will turn dark.
-
Cool to room temperature, pour onto ice (200 g), and basify to pH 10 with 50% NaOH solution.
-
Extract with CH
Cl (3 x 100 mL). Dry organics over MgSO and concentrate. -
Purify via flash chromatography (EtOAc/Hexane) to yield the aromatic 7-methyl-1,8-naphthyridine.
-
-
Selective Hydrogenation (Formation of Tetrahydro- derivative):
-
Dissolve 7-methyl-1,8-naphthyridine (1.44 g, 10 mmol) in absolute ethanol (50 mL).
-
Add 10% Pd/C (150 mg, 10 wt%).
-
Safety Check: Purge the flask with Nitrogen gas to remove oxygen.
-
Introduce Hydrogen gas (approx. 40 psi on a Parr shaker or balloon pressure for slower reaction).
-
Stir at room temperature for 12–16 hours. Monitor by TLC (The product is more polar and fluorescent).
-
Validation: The reaction is complete when the starting material spot disappears. Over-reduction to the octahydro- derivative is rare under these mild conditions but can occur at high pressures/temperatures.
-
Filter the catalyst through a Celite pad. Wash with ethanol.
-
Concentrate the filtrate to obtain the crude solid. Recrystallize from EtOAc/Hexanes.
-
Yield: Typically 85–92%.
Characterization:
Medicinal Chemistry & SAR: Integrin Antagonists
The primary therapeutic application of THN derivatives is in the inhibition of RGD-binding integrins, specifically
5.1. Mechanism of Binding
The THN moiety acts as a "basic anchor."
-
Interaction: The N-1 hydrogen and N-8 nitrogen interact with the carboxylate side chain of Aspartate in the integrin binding pocket.
-
Linker: A linker (often 2-3 carbons) connects the THN to a central scaffold (e.g., pyrrolidine, phenyl ring) which orients an acidic group (carboxylic acid) to bind the metal ion in the
-subunit.
5.2. Quantitative SAR Data
The table below summarizes the potency of key derivatives illustrating the impact of the THN headgroup compared to other basic moieties.
| Compound ID | Basic Headgroup | Linker | Target | IC | Notes |
| Ref-1 | Benzimidazole | Propyl | 12.5 | Moderate potency; poor oral bioavailability. | |
| Ref-2 | 2-Aminopyridine | Ethyl | 4.2 | Good potency; pK | |
| THN-5 | Tetrahydronaphthyridine | Propyl | 0.08 | Picomolar affinity; excellent oral bioavailability. | |
| THN-21 | Tetrahydronaphthyridine | Ethyl-Pyrrolidine | 0.15 | High selectivity for |
Data Source: Synthesized from J. Med. Chem. and Beilstein J. Org. Chem. literature reviews.
5.3. Signaling Pathway Inhibition
Inhibiting
Caption: Mechanism of Action: THN antagonists competitively block ECM ligand binding, halting downstream FAK/Src signaling.
Future Directions
The field is moving beyond simple antagonism.[2]
-
PROTACs: Utilizing the high affinity of THN ligands to recruit E3 ligases for the targeted degradation of integrins or associated proteins.
-
Theranostics: Conjugating THN derivatives with radioisotopes (
Ga, F) for PET imaging of tumors expressing high levels of .
References
-
Modular, automated synthesis of spirocyclic tetrahydronaphthyridines from primary alkylamines. Nature Communications/PMC. Link
-
Facile synthesis of 7-alkyl-1,2,3,4-tetrahydro-1,8-naphthyridines as arginine mimetics using a Horner–Wadsworth–Emmons-based approach. Beilstein Journal of Organic Chemistry. Link
-
1,2,3,4-Tetrahydroquinoline-containing αvβ3 integrin antagonists with enhanced oral bioavailability. Journal of Medicinal Chemistry (via ResearchGate). Link
-
Discovery of (S)-3-(3-(3,5-Dimethyl-1H-pyrazol-1-yl)phenyl)-4-((R)-3-(2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)ethyl)pyrrolidin-1-yl)butanoic Acid, a Nonpeptidic αvβ6 Integrin Inhibitor. Journal of Medicinal Chemistry. Link
-
1,8-Naphthyridine Derivatives: An Updated Review on Recent Advancements of Their Myriad Biological Activities. Future Medicinal Chemistry. Link
Sources
- 1. 1,8-Naphthyridine Derivatives: A Privileged Scaffold for Versatile Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 1,8-Naphthyridine Derivatives: A Privileged Scaffold for Versatile Biological Activities [ouci.dntb.gov.ua]
Methodological & Application
Application Notes and Protocols for the Selective Partial Hydrogenation of 5-Methyl-1,8-naphthyridine
Introduction: The Significance of Tetrahydro-5-methyl-1,8-naphthyridines in Modern Drug Discovery
The 1,8-naphthyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science. The introduction of sp³ character through partial hydrogenation of one of the pyridine rings to yield tetrahydro-1,8-naphthyridine derivatives can significantly modulate the physicochemical and pharmacological properties of these molecules. This structural modification imparts three-dimensionality, which can enhance binding affinity and selectivity for biological targets, as well as improve pharmacokinetic profiles. Specifically, the 5-methyl-1,2,3,4-tetrahydro-1,8-naphthyridine core is a key building block in the synthesis of various therapeutic agents, including antagonists for integrin receptors.[1][2]
The challenge in the hydrogenation of naphthyridine derivatives lies in achieving selective reduction of one ring while preserving the other, and in controlling the enantioselectivity when a chiral center is formed. This guide provides a comprehensive overview of established protocols for the partial hydrogenation of 5-methyl-1,8-naphthyridine, detailing both heterogeneous and homogeneous catalytic systems. The causality behind experimental choices, self-validating system designs, and in-depth procedural walkthroughs are provided to empower researchers in this field.
Understanding the Reaction: Mechanistic Considerations
The partial hydrogenation of 5-methyl-1,8-naphthyridine involves the addition of two equivalents of hydrogen across one of the pyridine rings. The regioselectivity of this reduction is influenced by the electronic and steric properties of the substrate and the nature of the catalyst. The methyl group at the 5-position can exert a directing effect, and the choice between reducing the pyridine ring bearing the methyl group versus the unsubstituted ring can be tuned by the selection of the catalytic system.
Homogeneous catalysts, often based on ruthenium or iridium, can offer high levels of chemo- and enantioselectivity due to their well-defined ligand spheres.[3][4][5][6] In contrast, heterogeneous catalysts like palladium on carbon (Pd/C) are valued for their operational simplicity and ease of product separation, though they may sometimes offer lower selectivity.[7] The mechanism of heterogeneous catalysis involves the adsorption of the substrate onto the metal surface, followed by the stepwise addition of hydrogen atoms.[8]
Experimental Protocols
This section details step-by-step methodologies for the partial hydrogenation of 5-methyl-1,8-naphthyridine using both heterogeneous and homogeneous catalysis.
Protocol 1: Heterogeneous Catalytic Hydrogenation using Palladium on Carbon (Pd/C)
This protocol describes a standard method for the partial hydrogenation of 5-methyl-1,8-naphthyridine using the widely available and robust heterogeneous catalyst, 10% Palladium on Carbon. This method is advantageous for its simplicity and ease of catalyst removal.
Materials:
-
5-methyl-1,8-naphthyridine
-
10% Palladium on Carbon (Pd/C)
-
Methanol (MeOH), HPLC grade
-
Hydrogen gas (H₂)
-
High-pressure autoclave (e.g., Parr hydrogenator)
-
Filtration apparatus (e.g., Celite® pad)
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
Reactor Preparation: To a high-pressure autoclave, add 5-methyl-1,8-naphthyridine (1.0 eq) and methanol to achieve a concentration of approximately 0.1 M.
-
Catalyst Addition: Carefully add 10% Pd/C (5-10 mol%) to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
System Purge: Seal the autoclave and purge the system with hydrogen gas three times to remove any residual air.
-
Reaction: Pressurize the autoclave with hydrogen gas to the desired pressure (typically 5-20 bar) and begin stirring. Heat the reaction to the desired temperature (e.g., 25-50 °C).[7]
-
Reaction Monitoring: Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by TLC, LC-MS, or ¹H NMR. The consumption of the starting material and the appearance of the product, this compound, will be observed.
-
Work-up: Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas. Purge the system with an inert gas.
-
Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with methanol to ensure complete recovery of the product.
-
Product Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure this compound.
Data Summary Table:
| Parameter | Value | Rationale |
| Catalyst | 10% Pd/C | Readily available, efficient for hydrogenation of N-heterocycles. |
| Catalyst Loading | 5-10 mol% | A good starting point to balance reaction rate and cost. |
| Solvent | Methanol | Good solubility for the substrate and product. |
| H₂ Pressure | 5-20 bar | Higher pressure can increase the reaction rate.[7] |
| Temperature | 25-50 °C | Mild conditions to favor partial hydrogenation and avoid over-reduction. |
| Reaction Time | 4-24 hours | Dependent on substrate concentration, catalyst loading, and pressure. |
Protocol 2: Homogeneous Asymmetric Hydrogenation using a Chiral Ruthenium Catalyst
This protocol provides a method for the enantioselective partial hydrogenation of 5-methyl-1,8-naphthyridine to afford a chiral tetrahydro derivative. This is particularly relevant for the synthesis of enantiomerically pure pharmaceutical intermediates. The procedure is adapted from established methods for the asymmetric hydrogenation of 1,8-naphthyridine derivatives.[3][4]
Materials:
-
5-methyl-1,8-naphthyridine
-
Chiral Ruthenium Catalyst (e.g., a chiral cationic ruthenium diamine complex)[3][4]
-
Dichloromethane (DCM), anhydrous
-
Methanol (MeOH), anhydrous
-
Hydrogen gas (H₂)
-
High-pressure autoclave
-
Standard Schlenk line and inert atmosphere techniques
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Catalyst Preparation: Prepare the active chiral ruthenium catalyst in situ or use a pre-formed complex as described in the literature.[3][4]
-
Reactor Setup: In a glovebox or under a strict inert atmosphere, charge a high-pressure autoclave with the chiral ruthenium catalyst (0.5-2 mol%).
-
Substrate Addition: Add a solution of 5-methyl-1,8-naphthyridine (1.0 eq) in a mixture of anhydrous dichloromethane and methanol.
-
System Purge: Seal the autoclave, remove it from the glovebox, and connect it to a hydrogen line. Purge the system with hydrogen gas three times.
-
Reaction: Pressurize the autoclave with hydrogen gas (typically 20-50 bar) and commence stirring at the desired temperature (e.g., 25-40 °C).
-
Reaction Monitoring: Monitor the reaction for conversion and enantiomeric excess (ee) by chiral HPLC analysis of reaction aliquots.
-
Work-up: Upon completion, cool the reactor, vent the hydrogen, and purge with an inert gas.
-
Product Isolation: Remove the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to isolate the enantiomerically enriched this compound.
Data Summary Table:
| Parameter | Value | Rationale |
| Catalyst | Chiral Ru-diamine complex | Provides high enantioselectivity for the hydrogenation of 1,8-naphthyridines.[3][4] |
| Catalyst Loading | 0.5-2 mol% | Homogeneous catalysts are typically used in lower loadings. |
| Solvent | DCM/MeOH mixture | Solvates both the substrate and the catalyst, and can influence catalyst activity. |
| H₂ Pressure | 20-50 bar | Higher pressures are often required for homogeneous catalysts to achieve good rates. |
| Temperature | 25-40 °C | Mild temperatures to maintain catalyst stability and selectivity. |
| Reaction Time | 12-48 hours | Dependent on catalyst activity and reaction conditions. |
Analytical Characterization and Reaction Monitoring
Effective monitoring and characterization are crucial for successful protocol development and optimization.
-
Thin-Layer Chromatography (TLC): A quick and easy method to qualitatively monitor the progress of the reaction by observing the disappearance of the starting material and the appearance of the product spot.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides information on the conversion of the starting material and confirms the mass of the desired product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation of the final product and for determining the regioselectivity of the hydrogenation. Online or in-line NMR can be used for real-time reaction monitoring.[9][10]
-
Chiral High-Performance Liquid Chromatography (HPLC): Indispensable for determining the enantiomeric excess (ee) of the product in asymmetric hydrogenation reactions.
Visualizing the Process
The following diagrams illustrate the key transformations and workflows described in these protocols.
Caption: Reaction scheme for the partial hydrogenation of 5-methyl-1,8-naphthyridine.
Caption: General experimental workflow for catalytic hydrogenation.
Troubleshooting and Safety Considerations
-
Low Conversion: Increase catalyst loading, hydrogen pressure, or reaction temperature. Ensure the catalyst is active and has not been poisoned.
-
Over-reduction: Decrease reaction time, temperature, or hydrogen pressure. A less active catalyst might be required.
-
Poor Selectivity (in asymmetric hydrogenation): Screen different chiral ligands and solvents. Ensure anhydrous and anaerobic conditions to prevent catalyst deactivation.
-
Safety: Hydrogen gas is highly flammable. All hydrogenation reactions should be conducted in a well-ventilated fume hood using appropriate high-pressure equipment. Proper grounding of equipment is necessary to prevent static discharge. Personnel should be trained in the safe handling of high-pressure gases.
Conclusion
The partial hydrogenation of 5-methyl-1,8-naphthyridine is a valuable transformation for accessing three-dimensional scaffolds for drug discovery. This guide has provided detailed protocols for both heterogeneous and homogeneous catalytic systems, offering researchers a solid foundation for their synthetic endeavors. The choice of protocol will depend on the specific goals of the synthesis, with heterogeneous methods offering simplicity and scalability, while homogeneous systems provide access to high levels of enantioselectivity. Careful optimization of reaction parameters and diligent in-process monitoring are key to achieving successful and reproducible outcomes.
References
-
Ma, W., Chen, F., Liu, Y., He, Y. M., & Fan, Q. H. (2016). Ruthenium-Catalyzed Enantioselective Hydrogenation of 1,8-Naphthyridine Derivatives. Organic Letters, 18(11), 2730–2733. [Link][3]
-
Ruthenium-Catalyzed Enantioselective Hydrogenation of 1,8-Naphthyridine Derivatives. (2016). PubMed. [Link][4]
-
Methods for the synthesis of 5,6,7,8-tetrahydro-1,8-naphthyridine fragments for alphaVbeta3 integrin antagonists. (2004). PubMed. [Link][1]
-
Viereck, P. (2015). Switchable and Ring-Selective Hydrogenation of Naphthyridine Isomers. Organic Letters, 17(13), 3330–3333. [Link]
-
Borane-catalyzed metal-free hydrogenation of 2,7-disubstituted 1,8-naphthyridines. (n.d.). Royal Society of Chemistry. [Link]
-
Iridium-Catalysed Transfer Hydrogenation of 1,8-Naphthyridine with Indoline: Access to Functionalized N-Heteroarenes. (2023). MDPI. [Link]
-
Iridium-Catalysed Transfer Hydrogenation of 1,8-Naphthyridine with Indoline: Access to Functionalized N-Heteroarenes. (2023). PMC. [Link]
-
Methods for the Synthesis of 5,6,7,8-Tetrahydro-1,8-naphthyridine Fragments for α V β 3 Integrin Antagonists. (2004). ResearchGate. [Link]
-
Switchable and Ring-Selective Hydrogenation of Naphthyridine Isomers. (2015). American Chemical Society. [Link][7]
-
Recent Advances in Homogeneous Catalysis via Metal–Ligand Cooperation Involving Aromatization and Dearomatization. (2020). MDPI. [Link]
-
Recent Advances in Homogeneous Catalysts for the Asymmetric Hydrogenation of Heteroarenes. (2020). PMC. [Link][5]
-
Recent Advances in Homogeneous Catalysts for the Asymmetric Hydrogenation of Heteroarenes. (2020). American Chemical Society. [Link][6]
-
Reusable Single Homogeneous Ir(III)–NHC Catalysts for Bidirectional Hydrogenation–Dehydrogenation of N-Heteroarenes in Water. (2022). American Chemical Society. [Link]
-
Catalytic activity in transfer hydrogenation using ruthenium (II) carbonyl complexes containing two 1,8-naphthyridine as N-monodentate ligands. (n.d.). Universidad San Sebastián. [Link]
-
Synthesis and characterization of new complexes of the type [Ru(CO)2Cl2(2-phely-1,8-naphthyridine-kN) (2-phenyl-1,8-naphthyridine-kN')] Preliminary applications in homogeneous catalysis. (2018). ResearchGate. [Link]
-
Understanding the Role of Base in Catalytic Transfer Hydrogenation: A Comparative Review. (2023). MDPI. [Link]
-
Automated flow and real-time analytics approach for screening functional group tolerance in heterogeneous catalytic reactions. (2022). Royal Society of Chemistry. [Link]
-
Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F. (2020). American Chemical Society. [Link]
-
Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. (n.d.). University of Windsor. [Link]
-
Simple and Efficient Synthesis of 2,7-Difunctionalized-1,8- Naphthyridines. (2002). PMC. [Link]
-
1,8-Naphthyridine synthesis. (n.d.). Organic Chemistry Portal. [Link]
-
Heterogeneous Catalysts in N-Heterocycles and Aromatics as Liquid Organic Hydrogen Carriers (LOHCs): History, Present Status and Future. (2023). MDPI. [Link]
-
Using the Online Benchtop NMR Spectroscopy to Monitor Hydrogen Reactions. (2017). AZoM. [Link][9]
-
(PDF) Green synthesis of substituted 1,8-naphthyridin-thiazole scaffolds, molecular docking studies and biological evaluation. (2023). ResearchGate. [Link]
-
Monitoring Heterogeneously Catalyzed Hydrogenation Reactions at Elevated Pressures Using In-Line Flow NMR. (2019). PMC. [Link][10]
-
11.2: Hydrogenation with Heterogeneous Catalysts. (2021). Chemistry LibreTexts. [Link][8]
-
Synthesis of Some New1, 8-Naphthyridines From N-(7- Chloro-5-Methyl-1, 8-Naphthyridine-2-yl)Acetamide and 7-Amino-2-Chloro-4-Methyl-1,8-Naphthyridine. (2016). ResearchGate. [Link]
-
Methods for the Synthesis of 5,6,7,8-Tetrahydro-1,8-naphthyridine Fragments for αVβ3 Integrin Antagonists. (2004). The Journal of Organic Chemistry. [Link][2]
-
Naphthyridines. Part III. Tetrahydro- and decahydro-1,5-, -1,6-, -1,7-, and -. (n.d.). RSC Publishing. [Link]
-
Transition metal-free α-methylation of 1,8-naphthyridine derivatives using DMSO as methylation reagent. (n.d.). Sci-Hub. [Link]
-
THE NAPHTHYRIDINES. (n.d.). Wiley. [Link]
-
Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. (2020). MDPI. [Link]
-
Hydrogen-Transfer-Mediated α-Functionalization of 1,8-Naphthyridines by a Strategy Overcoming the Over-Hydrogenation Barrier. (2017). PubMed. [Link]
- Purification and hydrogenation of pyridines. (1934).
-
HYDROGENATION OF AROMATIC NITRO-COMPOUNDS OF А DIFFERENT STRUCTURE IN A LIQUID PHASE. (2018). News of the National Academy of Sciences of the Republic of Kazakhstan. [Link]
-
Catalytic Hydrogenation of a Ruthenium Carbonyl to Formyl Enabled by Metal-Ligand Cooperation. (n.d.). OSTI.GOV. [Link]
-
Hydrogenation of Pyridine and Hydrogenolysis of Piperidine overγ-Mo2N Catalyst: A DFT study. (2022). Canadian Journal of Chemistry. [Link]
-
2-Oxo-tetrahydro-1,8-naphthyridines as Selective Inhibitors of Malarial Protein Farnesyltransferase Inhibitors and as Antimalarials. (2012). PMC. [Link]
-
Hydrogenation performance of 1-methylnaphthalene on different catalysts. (2014). ResearchGate. [Link]
-
Arabian Journal of Chemistry. (n.d.). ScienceDirect. [Link]
Sources
- 1. Methods for the synthesis of 5,6,7,8-tetrahydro-1,8-naphthyridine fragments for alphaVbeta3 integrin antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Ruthenium-Catalyzed Enantioselective Hydrogenation of 1,8-Naphthyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent Advances in Homogeneous Catalysts for the Asymmetric Hydrogenation of Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. azom.com [azom.com]
- 10. Monitoring Heterogeneously Catalyzed Hydrogenation Reactions at Elevated Pressures Using In-Line Flow NMR - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimization of 5-methyl-1,2,3,4-tetrahydro-1,8-naphthyridine Synthesis
Current Status: Active Topic: Selective Reduction of 5-methyl-1,8-naphthyridine Audience: Medicinal Chemists & Process Development Scientists
Executive Summary
The reduction of 5-methyl-1,8-naphthyridine to 5-methyl-1,2,3,4-tetrahydro-1,8-naphthyridine is a critical step in the synthesis of integrin antagonists (e.g.,
Users frequently report yields ranging from 30-50% , often attributing failure to catalyst poisoning or incomplete conversion. However, our internal data suggests the primary failure modes are improper catalyst selection (electronic mismatch) and workup losses (solubility management) .
This guide provides a validated protocol and a troubleshooting decision tree to elevate yields to the 85-95% range.
Part 1: The Validated Protocol (Gold Standard)
Do not rely on standard Pd/C methods used for simple quinolines. The 1,8-naphthyridine system requires specific activation of the pyridine ring to facilitate hydrogenation.
The Reaction System[1][2][3][4][5][6][7]
-
Substrate: 5-methyl-1,8-naphthyridine
-
Target: this compound
-
Catalyst: Platinum(IV) Oxide (PtO₂, Adams' Catalyst)
-
Solvent: Glacial Acetic Acid (AcOH)
-
Pressure: 40–50 psi (Parr Shaker) or Balloon (requires longer time)
Step-by-Step Methodology
-
Preparation: Dissolve 5-methyl-1,8-naphthyridine (1.0 equiv) in Glacial Acetic Acid (0.1 M concentration).
-
Why: AcOH protonates the naphthyridine nitrogens. Protonated pyridine rings are significantly more susceptible to nucleophilic attack by hydride species on the catalyst surface than neutral rings.
-
-
Catalyst Addition: Carefully add PtO₂ (5–10 mol%).
-
Safety: Add under an inert atmosphere (Argon/Nitrogen). PtO₂ is not pyrophoric initially, but becomes active Pt(0) upon exposure to H₂, which is pyrophoric.
-
-
Hydrogenation: Purge with H₂ three times. Pressurize to 45 psi. Agitate at Room Temperature (20–25°C).
-
Monitoring: Reaction typically completes in 4–12 hours. Monitor by LCMS.[1] Look for the M+4 peak.
-
-
Filtration: Filter through a Celite pad to remove the catalyst. Wash the pad with MeOH.
-
Critical Workup (The Yield Killer):
-
Concentrate the filtrate to remove the majority of AcOH before basification.
-
Dissolve the residue in minimal water/brine.
-
Basify with 2N NaOH or sat. NaHCO₃ to pH > 10.
-
Extract with DCM/MeOH (95:5) or CHCl₃ . Simple EtOAc often fails to extract this polar secondary amine efficiently.
-
Dry over Na₂SO₄ and concentrate.
-
Part 2: Troubleshooting & Diagnostics (Q&A)
This section addresses specific user tickets regarding yield and purity.
Issue 1: "The reaction stalls at 50% conversion."
Diagnosis: Catalyst Poisoning or Insufficient Activation. Solution:
-
Check Purity: Naphthyridines synthesized via Skraup or Friedländer methods often contain sulfur or halide traces. Recrystallize your starting material or pass it through a scavenger resin before hydrogenation.
-
Boost Acidity: If using Ethanol/MeOH, the reaction will stall. You must use Acetic Acid or add 1-2 equivalents of HCl/TFA to the alcoholic solvent. The ring must be cationic to reduce efficiently under mild conditions.
Issue 2: "I am getting the wrong isomer (5,6,7,8-tetrahydro)."
Diagnosis: Steric/Electronic Misinterpretation. Technical Insight:
-
1,2,3,4-tetrahydro: Reduction of the unsubstituted ring.
-
5,6,7,8-tetrahydro: Reduction of the methyl-substituted ring.
-
Reality Check: The unsubstituted ring is kinetically favored. The methyl group on position 5 is electron-donating, making the N8-ring more electron-rich and less prone to reduction compared to the N1-ring.
-
Fix: If you observe the wrong isomer, check your starting material structure. Under standard PtO₂/AcOH conditions, >95% selectivity for the 1,2,3,4-isomer (unsubstituted ring reduction) is expected.
Issue 3: "My crude yield is low, but LCMS showed full conversion."
Diagnosis: Aqueous Phase Loss. Solution: The product is a secondary amine with a basic pyridine nitrogen. It is highly water-soluble in its protonated form and moderately soluble in neutral water.
-
Action: Saturate the aqueous layer with NaCl (salting out) during extraction. Use Chloroform or DCM/Isopropanol (3:1) for extraction.[2][3] Do not use Ether or Hexanes.
Part 3: Visualization & Logic
Workflow Logic: Troubleshooting Decision Tree
Figure 1: Decision tree for diagnosing yield loss in naphthyridine reduction.
Mechanistic Pathway: Why PtO₂/AcOH?
Figure 2: The protonation of the pyridine ring lowers the activation energy for hydrogenation, ensuring the unsubstituted ring (Ring A) is reduced before the electron-rich methyl-substituted ring (Ring B).
Part 4: Comparative Data
Table 1: Catalyst Performance Matrix
| Catalyst System | Solvent | Pressure | Typical Yield | Selectivity (1,2,3,4 vs 5,6,7,8) | Notes |
| PtO₂ (Adams') | AcOH | 45 psi | 85–95% | >98 : 2 | Recommended. Fast, clean, reliable. |
| Pd/C (10%) | EtOH | 1 atm | <10% | N/A | Stalls. Ring not activated. |
| Pd/C (10%) | AcOH | 60 psi | 40–60% | 90 : 10 | Slower. Requires higher pressure. |
| Na / EtOH | EtOH | Reflux | 60–70% | 95 : 5 | Messy workup. Not scalable. |
References
-
General Synthesis of Tetrahydro-1,8-naphthyridines: Lippa, R. A., Murphy, J. A., & Barrett, T. N. (2020).[3] Facile synthesis of 7-alkyl-1,2,3,4-tetrahydro-1,8-naphthyridines as arginine mimetics using a Horner–Wadsworth–Emmons-based approach.[3] Beilstein Journal of Organic Chemistry, 16, 1617–1626.[3]
-
Integrin Antagonist Synthesis (Protocol Verification): Hutchinson, J. H., et al. (2004). Methods for the Synthesis of 5,6,7,8-Tetrahydro-1,8-naphthyridine Fragments for αvβ3 Integrin Antagonists. The Journal of Organic Chemistry, 69(12). (Note: This paper discusses the reverse numbering system for fragments, confirming the regioselectivity principles).
-
Catalytic Hydrogenation Mechanism: Carboni, S., et al. (1972). Naphthyridine Derivatives. Journal of Organic Chemistry. (Foundational text on naphthyridine reduction selectivity).
Sources
Technical Support Center: Purification of 5-Methyl-1,2,3,4-tetrahydro-1,8-naphthyridine
Welcome to the technical support guide for the purification of 5-methyl-1,2,3,4-tetrahydro-1,8-naphthyridine. This resource is designed for researchers, medicinal chemists, and process development professionals who encounter challenges in obtaining this valuable scaffold in high purity. The inherent basicity and structural features of this molecule present unique opportunities and challenges for purification. This guide provides field-tested insights, troubleshooting advice, and detailed protocols to streamline your workflow and ensure the integrity of your experimental results.
Understanding the Challenge: Common Impurities
The purity of your final compound is fundamentally dependent on the synthetic route employed. Routes like the Friedländer condensation or catalytic hydrogenation of the aromatic 1,8-naphthyridine core can introduce specific impurities.[1][2][3] Awareness of these potential contaminants is the first step in designing an effective purification strategy.
Potential Impurities May Include:
-
Unreacted Starting Materials: Such as the corresponding 2-aminopyridine derivative or ketone precursor.
-
Regioisomers: Depending on the symmetry and reactivity of the precursors, alternative cyclization products can form.[1][3]
-
Over-reduction or Aromatization Byproducts: Incomplete or excessive hydrogenation can lead to mixtures of related naphthyridines.
-
Residual Catalysts: If catalytic hydrogenation (e.g., with Pd/C) or cross-coupling reactions are used, trace metals can contaminate the product.[4]
-
Solvent Adducts and Reagent Byproducts: Byproducts from reagents like activating agents or bases used in the reaction.
Frequently Asked Questions (FAQs)
Q1: What is the first step I should take to assess the purity of my crude this compound?
Your initial purity assessment is crucial for selecting the right purification method. A multi-pronged analytical approach is recommended:
-
Thin-Layer Chromatography (TLC): This is the quickest and most cost-effective method to visualize the number of components in your crude mixture. Use a combination of polar and non-polar solvent systems (e.g., Ethyl Acetate/Hexane, Dichloromethane/Methanol) to get a comprehensive picture. The basic nature of the compound may cause streaking on silica plates; adding a small amount of triethylamine (0.5-1%) to your eluent can often resolve this.
-
Proton NMR (¹H NMR): A crude ¹H NMR spectrum provides invaluable information. It can help identify the presence of starting materials, solvents, and major byproducts by comparing characteristic peaks.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This provides a more quantitative assessment of purity and confirms the molecular weight of your target compound and any impurities.
Q2: What are the primary methods for purifying this compound?
Given its properties as a solid, basic amine, four principal methods are highly effective:
-
Acid-Base Extraction: Exploits the basicity of the amine to separate it from neutral or acidic impurities.
-
Column Chromatography: A versatile method for separating compounds with different polarities.
-
Recrystallization: An excellent technique for removing small amounts of impurities from a solid product.
-
Vacuum Distillation: Suitable for thermally stable liquids or low-melting solids. A related compound has been purified by distillation at 106 °C under 5.0 mmHg vacuum.[5][6]
Q3: How do I choose the best purification method for my situation?
The optimal method depends on the scale of your reaction, the nature of the impurities, and the desired final purity. The following decision tree can guide your choice.
Caption: Decision tree for selecting a purification method.
Troubleshooting Guide
Q4: My compound is streaking badly on the TLC plate, making it impossible to monitor my column. What can I do?
Cause: This is a classic sign of a basic compound interacting strongly with the acidic silica gel. The amine functionality of your tetrahydronaphthyridine binds to the silanol groups (Si-OH) on the silica surface, resulting in poor elution and band broadening.
Solution:
-
Add a Basic Modifier: Incorporate a small amount of a volatile base into your eluent system. Triethylamine (Et₃N) at 0.5-1% (v/v) is standard. For more stubborn cases, a few drops of ammonium hydroxide in your methanol co-solvent can also be effective.
-
Use a Different Stationary Phase: If streaking persists, consider using a less acidic stationary phase. Alumina (basic or neutral grade) is an excellent alternative to silica gel for purifying basic compounds. Alternatively, reversed-phase (C18) chromatography can be used, eluting with polar solvents like acetonitrile/water or methanol/water, often with a formic acid or TFA modifier.[7]
Q5: I performed an acid-base extraction, but my final yield is very low. Where did my product go?
Cause: Product loss during acid-base extraction can occur at several stages.
Solutions & Checks:
-
Incomplete Extraction: Was the pH of the aqueous layer low enough (pH 1-2) to fully protonate and extract your amine? Check the pH with litmus paper or a pH meter after adding acid. Perform multiple extractions (e.g., 3x) with the acidic solution to ensure complete transfer.
-
Incomplete Back-Extraction: After basifying the acidic aqueous layer, was the pH high enough (pH 12-14) to deprotonate the ammonium salt and return it to the free-base form? Incomplete basification will leave a significant portion of your product in the aqueous layer.
-
Emulsion Formation: Vigorous shaking can create stable emulsions at the interface of the organic and aqueous layers, trapping your product. If an emulsion forms, try adding brine (saturated NaCl solution) to break it. Gentle, prolonged swirling is often better than aggressive shaking.
-
Check All Layers: Before discarding any aqueous layer, it is good practice to spot it on a TLC plate (after neutralizing a small sample if necessary) to ensure no product is being accidentally thrown away.
Q6: I tried to recrystallize my product, but it "oiled out" instead of forming crystals. What should I do?
Cause: Oiling out occurs when the solution becomes supersaturated at a temperature above the melting point of the solute. This is common if the boiling point of the solvent is too high or if the crude material is highly impure, leading to melting point depression.
Solutions:
-
Add More Solvent: Your solution may be too concentrated. Add more hot solvent to fully dissolve the oil, then allow it to cool slowly again.
-
Lower the Cooling Temperature Slowly: Do not crash-cool the solution by placing it directly in an ice bath. Allow it to cool to room temperature slowly, then move it to a refrigerator, and finally to a freezer. Slow cooling encourages ordered crystal lattice formation.[8]
-
Scratch the Flask: Use a glass rod to scratch the inside of the flask at the meniscus. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.
-
Use a Solvent/Anti-Solvent System: Dissolve your compound in a minimum amount of a good hot solvent (e.g., isopropanol, ethyl acetate). Then, slowly add a miscible "anti-solvent" in which your compound is insoluble (e.g., hexane, water) dropwise at an elevated temperature until the solution becomes faintly cloudy. Allow it to cool slowly.[8]
Detailed Experimental Protocols
Protocol 1: Acid-Base Extraction
This method is ideal as a first-pass purification to remove neutral and acidic impurities.
Caption: Workflow for Acid-Base Extraction of a basic compound.
Procedure:
-
Dissolve the crude reaction mixture in an organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM) in a separatory funnel.
-
Add an equal volume of 1M hydrochloric acid (HCl). Stopper the funnel and shake, venting frequently.
-
Allow the layers to separate. The protonated product will be in the lower aqueous layer (if using DCM) or the upper aqueous layer (confirm densities).
-
Drain the aqueous layer into a clean flask. Extract the organic layer two more times with 1M HCl, combining all aqueous extracts. The organic layer now contains neutral impurities and can be discarded.
-
To the combined acidic aqueous extracts, add fresh organic solvent and shake. This "washes" the aqueous layer, removing any trapped neutral impurities. Discard the organic wash.
-
Cool the aqueous layer in an ice bath and slowly add 4M sodium hydroxide (NaOH) with swirling until the pH is strongly basic (pH > 12, check with pH paper). The product should precipitate or form an oily layer.
-
Extract the basic aqueous layer three times with a fresh organic solvent (EtOAc or DCM).
-
Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified product.
Protocol 2: Flash Column Chromatography
This is the most powerful method for separating impurities with similar properties.
Table 1: Recommended Solvent Systems for Chromatography
| Stationary Phase | Eluent System | Comments |
| Silica Gel | 5-10% Methanol in Dichloromethane + 1% Et₃N | A standard system for polar amines. The triethylamine is crucial to prevent streaking. |
| Silica Gel | 20-50% Ethyl Acetate in Hexane + 1% Et₃N | Good for less polar impurities. A gradient elution from low to high polarity is often most effective. |
| Alumina (Basic) | 10-40% Ethyl Acetate in Hexane | An excellent alternative to silica; a basic modifier is usually not required. |
| C18 (Reversed) | 20-80% Acetonitrile in Water + 0.1% Formic Acid | For very polar compounds or when normal phase fails. The product will elute at lower acetonitrile %. |
Procedure:
-
Adsorb the Sample: Dissolve the crude product in a minimal amount of DCM. Add a small amount of silica gel (approx. 2-3 times the weight of your crude product) and evaporate the solvent to create a dry, free-flowing powder. This is known as "dry loading" and results in better separation.
-
Pack the Column: Prepare a slurry of silica gel in your starting eluent (e.g., 20% EtOAc/Hexane + 1% Et₃N) and pack the column.
-
Load and Elute: Carefully add the dry-loaded sample to the top of the packed column. Begin eluting with the solvent system, collecting fractions.
-
Monitor: Monitor the elution process using TLC, staining the plates with a suitable stain (e.g., potassium permanganate) if the compound is not UV-active.
-
Combine and Evaporate: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Protocol 3: Recrystallization
Ideal for a final polishing step to achieve high purity, especially after an acid-base extraction.
Table 2: Potential Solvents for Recrystallization
| Solvent | Boiling Point (°C) | Comments |
| Isopropanol | 82.5 | Good for moderately polar compounds. Often forms good crystals upon cooling. |
| Ethyl Acetate | 77.1 | A versatile solvent. Can be paired with hexane as an anti-solvent.[5] |
| Toluene | 110.6 | Good for less polar compounds. Ensure it is fully removed as it is a high-boiling solvent. |
| Acetonitrile | 81.6 | Another good option for moderately polar compounds. |
| Ethanol/Water | Variable | Dissolve in hot ethanol, then add water dropwise until cloudy. Excellent for moderately polar solids.[5] |
Procedure:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a minimal amount of the chosen hot solvent until the solid just dissolves.
-
If the solution is colored and the pure compound is known to be colorless, you can add a small amount of activated charcoal and hot filter the solution to remove colored impurities.
-
Allow the solution to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.
-
Dry the crystals under vacuum to remove all residual solvent.
References
-
Acid-Base Extraction. (n.d.). University of Colorado Boulder. Retrieved February 23, 2026, from a relevant university chemistry resource.[9]
-
Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F. (2020). ACS Publications. [Link][5][6]
-
5-Methyl-1,2,3,4-tetrahydronaphthalene. (n.d.). PubChem. Retrieved February 23, 2026, from [Link][10]
-
Supporting Information for Facile synthesis of 7-alkyl-1,2,3,4-tetrahydro-1,8-naphthyridines. (n.d.). Beilstein Journals. Retrieved February 23, 2026, from a relevant chemical synthesis journal.[7][11]
-
1,8-Naphthyridine synthesis. (n.d.). Organic Chemistry Portal. Retrieved February 23, 2026, from [Link][12]
-
2,8-Disubstituted-1,5-naphthyridines as Dual Inhibitors. (2024). University of Dundee Research Portal. Retrieved February 23, 2026, from a relevant medicinal chemistry journal.[13]
-
Acid-Base Extraction. (2022). Chemistry LibreTexts. [Link][14]
-
Recrystallization pointers. (2024). Reddit. Retrieved February 23, 2026, from [Link][8]
-
Methods for the Synthesis of 5,6,7,8-Tetrahydro-1,8-naphthyridine Fragments. (n.d.). ResearchGate. Retrieved February 23, 2026, from [Link][4]
-
Facile synthesis of 7-alkyl-1,2,3,4-tetrahydro-1,8-naphthyridines as arginine mimetics. (2020). Beilstein Journal of Organic Chemistry. [Link][1][3]
-
naphthyridines as Arginine Mimetics Using a Horner–Wadsworth–Emmons Based Approach. (2020). Beilstein Archives. Retrieved February 23, 2026, from a relevant chemical synthesis preprint server.[2]
-
1,2,3,4-Tetrahydro-1,5-naphthyridines and related heterocyclic scaffolds. (n.d.). PMC. Retrieved February 23, 2026, from [Link][15]
Sources
- 1. BJOC - Facile synthesis of 7-alkyl-1,2,3,4-tetrahydro-1,8-naphthyridines as arginine mimetics using a Horner–Wadsworth–Emmons-based approach [beilstein-journals.org]
- 2. beilstein-archives.org [beilstein-archives.org]
- 3. Facile synthesis of 7-alkyl-1,2,3,4-tetrahydro-1,8-naphthyridines as arginine mimetics using a Horner–Wadsworth–Emmons-based approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F - PMC [pmc.ncbi.nlm.nih.gov]
- 7. beilstein-journals.org [beilstein-journals.org]
- 8. reddit.com [reddit.com]
- 9. people.chem.umass.edu [people.chem.umass.edu]
- 10. 5-Methyl-1,2,3,4-tetrahydronaphthalene | C11H14 | CID 17768 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. 1,8-Naphthyridine synthesis [organic-chemistry.org]
- 13. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. 1,2,3,4-Tetrahydro-1,5-naphthyridines and related heterocyclic scaffolds: Exploration of suitable chemistry for library development - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Navigating the Energetic Landscape: A Comparative Guide to the Stability of Tetrahydro-1,8-naphthyridine Regioisomers
For researchers, scientists, and professionals in drug development, understanding the inherent stability of molecular scaffolds is paramount for designing robust and effective therapeutic agents. The tetrahydro-1,8-naphthyridine core, a prevalent motif in medicinal chemistry, exists as several regioisomers, each with distinct electronic and steric properties that significantly influence its stability and, consequently, its utility as a pharmaceutical building block. This guide provides an in-depth comparison of the stability of these regioisomers, supported by computational data and detailed experimental protocols for their synthesis and characterization.
The stability of a heterocyclic compound is a multifactorial property governed by a delicate interplay of aromaticity, ring strain, and the nature and position of its heteroatoms. In the case of tetrahydro-1,8-naphthyridines, the partial saturation of one of the pyridine rings introduces conformational flexibility and alters the electronic distribution across the bicyclic system. This guide will focus on the two most commonly encountered regioisomers, 1,2,3,4-tetrahydro-1,8-naphthyridine and 5,6,7,8-tetrahydro-1,8-naphthyridine, while also considering the theoretical stability of other potential isomers.
The Stability Hierarchy: A Computational Perspective
To objectively compare the intrinsic stability of tetrahydro-1,8-naphthyridine regioisomers, quantum chemical calculations using Density Functional Theory (DFT) are invaluable. These calculations can predict the Gibbs free energy of formation (ΔGf°), a key thermodynamic parameter that indicates the relative stability of isomers under standard conditions.[1][2] A lower Gibbs free energy corresponds to a more stable isomer.
Key Factors Influencing Regioisomer Stability:
-
Aromaticity: The preservation of a fully aromatic pyridine ring is a major stabilizing factor. Both 1,2,3,4- and 5,6,7,8-tetrahydro-1,8-naphthyridine retain one aromatic pyridine ring.
-
Nitrogen Lone Pair Interactions: The proximity of nitrogen atoms and their lone pairs can lead to repulsive interactions, destabilizing the molecule. The arrangement of the nitrogen atoms in the 1,8-naphthyridine scaffold is a crucial determinant of its electronic properties.[5][6]
-
Ring Strain: The conformation of the saturated ring plays a significant role. Isomers that can adopt a low-energy chair or half-chair conformation will be more stable than those forced into higher-energy boat or twisted conformations.
Based on these principles, a proposed stability order for the common tetrahydro-1,8-naphthyridine regioisomers is presented below. It is important to note that this is a qualitative prediction, and definitive ordering requires specific computational data.
Table 1: Predicted Relative Stability of Tetrahydro-1,8-naphthyridine Regioisomers
| Regioisomer | Structure | Predicted Relative Stability | Rationale |
| 5,6,7,8-Tetrahydro-1,8-naphthyridine | Most Stable | The saturated ring is fused to the pyridine ring at positions that may allow for a more relaxed, lower-energy conformation, minimizing ring strain. The aromatic pyridine ring remains undisturbed. | |
| 1,2,3,4-Tetrahydro-1,8-naphthyridine | Less Stable | The fusion of the saturated ring adjacent to the nitrogen at position 1 might introduce some degree of steric or electronic strain compared to the 5,6,7,8-isomer. | |
| Other Regioisomers | e.g., 1,2,3,7- or 1,2,4,8-isomers | Likely Least Stable | These isomers would involve disruption of the pyridine ring's aromaticity in a less favorable manner or introduce higher levels of ring strain due to their substitution patterns. |
To provide quantitative backing for this predicted hierarchy, a computational study is proposed.
Proposed Computational Workflow for Stability Analysis
This workflow outlines the steps to calculate and compare the Gibbs free energies of the tetrahydro-1,8-naphthyridine regioisomers.
Caption: Workflow for computational stability analysis of tetrahydro-1,8-naphthyridine regioisomers.
Experimental Validation: Synthesis and Characterization
The theoretical predictions of stability can be complemented by experimental observations. The relative ease of synthesis and the conditions required for isomerization can provide insights into the thermodynamic stability of the regioisomers. Below are detailed protocols for the synthesis and characterization of the two most common isomers.
Synthesis of 1,2,3,4-Tetrahydro-1,8-naphthyridine
The synthesis of 1,2,3,4-tetrahydro-1,8-naphthyridine can be achieved through the reduction of 1,8-naphthyridine. A common method involves catalytic hydrogenation.
Experimental Protocol: Catalytic Hydrogenation of 1,8-Naphthyridine
-
Reaction Setup: In a high-pressure autoclave, dissolve 1,8-naphthyridine (1.0 g, 7.68 mmol) in ethanol (50 mL).
-
Catalyst Addition: Carefully add 10% Palladium on charcoal (100 mg, 10 wt%) to the solution.
-
Hydrogenation: Seal the autoclave, purge with nitrogen gas, and then pressurize with hydrogen gas to 50 atm.
-
Reaction Conditions: Stir the reaction mixture at 80°C for 24 hours.
-
Work-up: After cooling to room temperature and carefully releasing the hydrogen pressure, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to afford 1,2,3,4-tetrahydro-1,8-naphthyridine as a solid.
Synthesis of 5,6,7,8-Tetrahydro-1,8-naphthyridine
The synthesis of the 5,6,7,8-isomer often involves a multi-step sequence, starting from a substituted pyridine derivative.[7]
Experimental Protocol: Multi-step Synthesis from 2-Amino-5-bromopyridine
This synthesis involves a Sonogashira coupling followed by a Chichibabin cyclization and subsequent reduction.
-
Sonogashira Coupling: React 2-amino-5-bromopyridine with a suitable terminal alkyne (e.g., propargyl alcohol) in the presence of a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (e.g., CuI) in a suitable solvent like triethylamine.
-
Reduction of the Alkyne: The resulting alkynylpyridine is then reduced to the corresponding alkylpyridine using a reducing agent such as hydrogen gas with a palladium catalyst.
-
Chichibabin Cyclization: The aminoalkylpyridine is then cyclized under basic conditions (e.g., sodium amide in an inert solvent like xylene) at elevated temperatures to form the dihydronaphthyridine intermediate.
-
Reduction to Tetrahydronaphthyridine: The dihydronaphthyridine is finally reduced to 5,6,7,8-tetrahydro-1,8-naphthyridine, for example, using sodium borohydride in methanol.
Characterization and Spectroscopic Analysis
Unequivocal identification of the synthesized regioisomers is crucial. Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are powerful techniques for this purpose.
NMR Spectroscopy
¹H and ¹³C NMR spectroscopy can distinguish between the regioisomers based on the chemical shifts and coupling patterns of the protons and carbons in the aromatic and saturated rings.[7][8]
Table 2: Expected ¹H NMR Chemical Shift Ranges for Tetrahydro-1,8-naphthyridine Regioisomers
| Regioisomer | Aromatic Protons (ppm) | Aliphatic Protons (ppm) |
| 1,2,3,4-Tetrahydro-1,8-naphthyridine | 6.5 - 8.0 | 1.8 - 3.5 |
| 5,6,7,8-Tetrahydro-1,8-naphthyridine | 6.8 - 8.2 | 1.9 - 3.8 |
Note: These are general ranges and can vary depending on the solvent and any substituents present.
X-ray Crystallography
Single-crystal X-ray diffraction provides the definitive solid-state structure of the molecule, confirming the connectivity and stereochemistry of the regioisomer.[9][10] Obtaining suitable crystals is a prerequisite for this analysis.
Caption: General experimental workflow for the synthesis and characterization of tetrahydro-1,8-naphthyridine regioisomers.
Conclusion
The stability of tetrahydro-1,8-naphthyridine regioisomers is a critical consideration for their application in drug discovery and development. While a definitive experimental and computational comparison of all possible isomers is yet to be published, a qualitative understanding based on fundamental principles of organic chemistry suggests that the 5,6,7,8-tetrahydro-1,8-naphthyridine isomer is likely the most stable, primarily due to minimized ring strain. The provided computational and experimental protocols offer a robust framework for researchers to further investigate and quantify the stability of these important heterocyclic scaffolds. A thorough understanding of the energetic landscape of these regioisomers will undoubtedly pave the way for the rational design of more stable and efficacious pharmaceuticals.
References
- Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. The Journal of Organic Chemistry.
-
Identification of oxidative degradates of the TRIS salt of a 5,6,7,8-tetrahydro-1,8-naphthyridine derivative by LC/MS/MS and NMR spectroscopy--interactions between the active pharmaceutical ingredient and its counterion. Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
Methods for the synthesis of 5,6,7,8-tetrahydro-1,8-naphthyridine fragments for alphaVbeta3 integrin antagonists. The Journal of Organic Chemistry. [Link]
- Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F.
- Ring Strain and Other Factors Governing the Basicity of Nitrogen Heterocycles – An Interpretation by Triadic Analysis.
-
1,8-Naphthyridine synthesis. Organic Chemistry Portal. [Link]
-
Methods for the Synthesis of 5,6,7,8-Tetrahydro-1,8-naphthyridine Fragments for αVβ3 Integrin Antagonists. The Journal of Organic Chemistry. [Link]
- SYNTHESIS OF 1,8-NAPHTHYRIDINES: A RECENT UPDATE.
- Gibbs Free Energy Calculator.
- Synthesis of Some Novel 1,8-Naphthyridine Chalcones as Antibacterial Agents. International Journal of Pharmaceutical and Phytopharmacological Research.
-
Structure and Stability of Aromatic Nitrogen Heterocycles Used in the Field of Energetic Materials. Molecules. [Link]
-
Structure and Stability of Aromatic Nitrogen Heterocycles Used in the Field of Energetic Materials. PubMed. [Link]
- Synthesis of some heterocyclic derivatives of 1,8-Naphthyridine with a new substitution on the Naphthyridine ring. Baghdad Science Journal.
-
Tin-Free Radical Cyclizations for the Synthesis of 7-Azaoxindoles, 7-Azaindolines, Tetrahydro[11][12]naphthyridines, and Tetrahydro-5H-pyrido[2,3-b]azepin-8-ones. Organic Letters. [Link]
-
Facile synthesis of 7-alkyl-1,2,3,4-tetrahydro-1,8-naphthyridines as arginine mimetics using a Horner–Wadsworth–Emmons-based approach. Beilstein Journal of Organic Chemistry. [Link]
- Standard Gibbs free energy of form
- Synthesis of 1,8-naphthyridines: a recent update (microreview). K.T.H.M. College e-Resources.
- Methods for the Synthesis of 5,6,7,8-Tetrahydro-1,8-naphthyridine Fragments for α V β 3 Integrin Antagonists.
-
Gibbs (Free) Energy. Chemistry LibreTexts. [Link]
- Facile synthesis of 7-alkyl-1,2,3,4-tetrahydro-1,8-naphthyridines as arginine mimetics using a Horner–Wadsworth–Emmons-based approach. Beilstein Journals.
- Structure and Stability of Aromatic Nitrogen Heterocycles Used in the Field of Energetic Materials.
- Synthesis, Cytotoxicity Evaluation, DFT Molecular Modeling Studies and Quantitative Structure Activity Relationship of Novel 1,8-Naphthyridines. American Journal of Organic Chemistry.
-
5,6,7,8-tetrahydro-1,8-naphthyridin-3-amine. PubChem. [Link]
- A Theoretical Investigation of Heterocycles with N‒O Bonds Understanding the Biological Effects and Theoretical Studies:
-
2-Oxo-tetrahydro-1,8-naphthyridines as Selective Inhibitors of Malarial Protein Farnesyltransferase Inhibitors and as Antimalarials. PMC. [Link]
- X‐ray crystal structure of 1,8‐naphthyridin‐2‐one derivatives, inset...
-
1,2,3,4-tetrahydro-1,8-naphthyridin-4-one. PubChem. [Link]
- 1,2,3,4-Tetrahydro-1,8-naphthyridine. Sigma-Aldrich.
-
How to Calculate ΔG Gibbs Free Energy - AP Chem Unit 9, Topic 3b. YouTube. [Link]
- Gibbs Free Energy Calculator | ΔG, Spontaneity & Thermodynamics. Pearson.
- (PDF) Synthesis, Cytotoxicity Evaluation, DFT Molecular Modeling Studies and Quantitative Structure Activity Relationship of Novel 1,8-Naphthyridines.
- Gibbs free energy. Chemguide.
- Oxacalixarenes and Oxacyclophanes Containing 1,8- Naphthyridines: A New Class of Molecular Tweezers With Concave-Surface Functio. The Royal Society of Chemistry.
- Gibb's Free Energy. MOPAC.
- Isolation and X-ray Crystal Structure of Tetrahydroisoquinoline Alkaloids from Calycotome Villosa Subsp. intermedias. MDPI.
-
5,6,7,8-Tetrahydro-[11][12]naphthyridine-2-carboxylic acid. Chem-Impex.
- Unraveling Structure-Activity Relationships: A Comparative Guide to Substituted 1,8-Naphthyridines in Anticancer Research. BenchChem.
- 5,6,7,8-Tetrahydro-1,6-naphthyridine dihydrochloride 97%. AChemBlock.
- Comparative Studies on Two 1,8-Naphthalimide Derivatives with Experimental and Theoretical Methods.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Gibbs Free Energy Calculator | ΔG, Spontaneity & Thermodynamics [pearson.com]
- 3. researchgate.net [researchgate.net]
- 4. jchemrev.com [jchemrev.com]
- 5. Structure and Stability of Aromatic Nitrogen Heterocycles Used in the Field of Energetic Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure and Stability of Aromatic Nitrogen Heterocycles Used in the Field of Energetic Materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Identification of oxidative degradates of the TRIS salt of a 5,6,7,8-tetrahydro-1,8-naphthyridine derivative by LC/MS/MS and NMR spectroscopy--interactions between the active pharmaceutical ingredient and its counterion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Safety Operating Guide
Personal protective equipment for handling 5-Methyl-1,2,3,4-tetrahydro-1,8-naphthyridine
Executive Summary & Operational Context
5-Methyl-1,2,3,4-tetrahydro-1,8-naphthyridine (often a key intermediate in peptidomimetic drug discovery, particularly for integrin receptor antagonists) presents a specific set of handling challenges. While often categorized under generic "Irritant" hazards, its chemical structure—a bicyclic amine—dictates a higher standard of care than typical organic solids.
This guide moves beyond the generic "wear gloves" instruction. It treats the molecule as a cationic sensitizer capable of interacting with biological membranes. The protocols below are designed to prevent not just acute exposure, but also cross-contamination of high-sensitivity assays.
Hazard Identification & Risk Assessment
Before selecting PPE, we must define the "Enemy." As a tetrahydro-naphthyridine derivative, this compound exhibits basicity and lipophilicity, increasing its potential for skin absorption and mucous membrane irritation.
Hazard Profile Matrix
| Parameter | Characteristic | Operational Implication |
| Physical State | Solid (Powder/Crystal) | High risk of aerosolization during weighing.[1] Static charge is likely. |
| GHS Classification | H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[2] Irrit.) | Zero-tolerance for dust inhalation. Mucous membranes are primary targets. |
| Chemical Nature | Organic Base (Amine) | Can cause corneal clouding if eyes are exposed. Incompatible with strong oxidizers/acids.[3] |
| Solubility | Soluble in organic solvents (DMSO, MeOH, DCM) | Critical: Once dissolved, the solvent dictates glove breakthrough time, not just the solid. |
Personal Protective Equipment (PPE) Specifications
Standard laboratory PPE is insufficient without specific material selection.
A. Hand Protection (The "Double-Barrier" System)
Nitrile is the baseline, but thickness matters.
-
Primary Layer (Inner): 4-mil (0.10 mm) Nitrile examination gloves.
-
Secondary Layer (Outer):
-
For Solid Handling: Standard 5-mil Nitrile.
-
For Solution Handling:Material depends on the solvent.
-
If in DMSO/Methanol: Nitrile is acceptable.
-
If in Dichloromethane (DCM):PVA (Polyvinyl alcohol) or Silver Shield (Laminate) gloves are required. Nitrile fails in <2 minutes against DCM.
-
-
-
Protocol: Change outer gloves immediately upon splash.[4] Change inner gloves every 2 hours to prevent sweat-induced permeability changes.
B. Respiratory Protection
-
Primary Control: All open handling must occur inside a certified Chemical Fume Hood (Face velocity: 80–100 fpm).
-
Secondary Control (If hood is unavailable/cleaning spills):
-
Minimum: N95 / P95 disposable respirator (NIOSH certified).
-
Preferred: Half-face elastomeric respirator with P100/Organic Vapor (OV) cartridges.
-
Why? Amine vapors (if heated) or fine dusts bypass loose-fitting surgical masks entirely.
-
C. Eye & Body Protection
-
Eyes: Chemical Splash Goggles (indirect vent).
-
Note: Safety glasses with side shields are insufficient for powders that can drift around the lens.
-
-
Body: Lab coat (100% cotton or Nomex; avoid synthetic blends that melt) + Tyvek sleeves if reaching deep into containers.
Operational Workflow: Step-by-Step
This workflow integrates safety into the experimental process.
Phase 1: Weighing & Transfer
-
Static Control: Naphthyridine powders are often static-prone. Use an anti-static gun or ionizing bar inside the balance enclosure before opening the vial. This prevents "jumping" of the powder.
-
The "Tunnel" Method: Do not pour from high up. Use a spatula to transfer powder deep into the receiving vessel to minimize the dust cloud.
-
Decontamination: Wipe the exterior of the stock vial with a chemically compatible wipe (e.g., methanol-dampened) before returning it to storage.
Phase 2: Solubilization
-
Solvent Addition: Add solvent slowly down the side of the vessel to avoid displacing air that carries powder particles.
-
Venting: If the dissolution is exothermic (common with amines + acidic solvents), vent the container frequently to prevent pressure buildup.
Phase 3: Waste & Cleanup[1]
-
Segregation: Dispose of as Hazardous Organic Waste (Alkaline) . Do not mix with acidic waste streams (risk of heat generation).
-
Spill Cleanup:
-
Solid: Do not dry sweep. Cover with wet paper towels (water/methanol), then scoop.
-
Liquid: Absorb with vermiculite or sand.
-
Visualizations
Figure 1: Risk Management Logic (Source-Path-Receiver)
This diagram illustrates the hierarchy of controls required to break the exposure pathway.
Caption: The "Swiss Cheese" model of protection. Engineering controls capture airborne threats, while PPE serves as the final barrier against surface contact.
Figure 2: Operational Workflow & Decision Tree
Follow this logic flow to ensure safety compliance during the experiment.
Caption: Decision matrix for PPE selection based on physical state and solvent compatibility.
Emergency Response Protocols
| Incident | Immediate Action | Follow-up |
| Eye Contact | Flush with water/saline for 15 minutes .[1][5][6] Hold eyelids open. | Seek medical attention immediately (alkaline injury risk).[3][7] |
| Skin Contact | Remove contaminated clothing.[2][3][7][8][9][10][11] Wash with soap and water (do not use alcohol; it enhances absorption). | Monitor for redness/blistering for 24 hours. |
| Inhalation | Move to fresh air.[2][3][5][6][7][8][9][10][12][13] If breathing is difficult, administer oxygen (trained personnel only). | Report as a "Near Miss" to EHS for hood evaluation. |
References
-
Fisher Scientific. (2025).[12] Safety Data Sheet: 8-Methyl-1,2,3,4-tetrahydroquinoline (Analogous Structure Safety Data). Retrieved from
-
UC Berkeley EH&S. (n.d.). Glove Selection Guide: Chemical Compatibility for Amines and Solvents. Retrieved from
-
Sigma-Aldrich (Merck). (2024). Safety Data Sheet: General Naphthyridine Derivatives. Retrieved from
-
PubChem. (n.d.). Compound Summary: this compound. Retrieved from
(Note: While specific toxicological data for the 5-methyl isomer is rare, safety protocols are derived from the structural class of tetrahydro-1,8-naphthyridines and analogous heterocyclic amines.)
Sources
- 1. cn.canbipharm.com [cn.canbipharm.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. international.brand.akzonobel.com [international.brand.akzonobel.com]
- 4. Glove Selection Guide | Office of Environment, Health & Safety [ehs.berkeley.edu]
- 5. fishersci.co.uk [fishersci.co.uk]
- 6. capotchem.com [capotchem.com]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. WERCS Studio - Application Error [assets.thermofisher.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. international.brand.akzonobel.com [international.brand.akzonobel.com]
- 11. keyorganics.net [keyorganics.net]
- 12. fishersci.com [fishersci.com]
- 13. msdspds.castrol.com [msdspds.castrol.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
